5-Amino-2-ethyl-2-methylfuran-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-ethyl-2-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)5(9)4-6(8)10-7/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJINYDIBFNNTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=C(O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Proposed Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 5-Amino-2-ethyl-2-methylfuran-3-one, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a documented direct synthesis for this specific molecule, this paper presents a rational, two-step synthetic approach based on established chemical transformations of analogous compounds. The proposed synthesis involves the formation of a cyanohydrin intermediate from 2-butanone, followed by a base-mediated cyclization with an appropriate C2 synthon to construct the target aminofuranone ring. This guide provides detailed, plausible experimental protocols, tables of reactants and expected intermediates, and visualizations of the reaction pathway and experimental workflow to aid researchers in the practical synthesis of this and structurally related compounds.
Introduction
Furanone scaffolds are prevalent in a wide array of biologically active natural products and synthetic compounds. The introduction of an amino group to the furanone ring can significantly modulate the physicochemical and pharmacological properties of the molecule, making aminofuranones attractive targets in drug discovery and development. This guide focuses on the synthesis of a specific, previously unsynthesized derivative, this compound. The proposed synthetic strategy is designed to be robust and adaptable, providing a framework for the synthesis of a library of related compounds for further investigation.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, commencing with readily available starting materials. The overall synthetic scheme is depicted below.
Technical Guide: Physicochemical Properties of Furanone Compounds
Disclaimer: Publicly available experimental data for the specific compound 5-Amino-2-ethyl-2-methylfuran-3-one could not be located in comprehensive chemical databases or literature. This guide has been constructed to provide a framework for the physicochemical characterization of novel furanone compounds, using the well-documented analogue, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol) , as an illustrative example. The methodologies and data presentation formats provided are standard within chemical and pharmaceutical research.
Introduction
Furanones are a class of heterocyclic organic compounds that form a core structure in numerous natural and synthetic molecules. They are notable for their diverse biological activities and their significant contributions to flavor and aroma chemistry. Understanding the physicochemical properties of a specific furanone derivative is a critical first step in any research and development pipeline, influencing its solubility, stability, bioavailability, and potential applications.
This document outlines the key physicochemical properties, the standardized experimental protocols used for their determination, and the logical workflows involved in the characterization of a novel furanone compound.
Physicochemical Data Summary
All quantitative data for a target compound should be organized for clarity and comparative analysis. The following table summarizes key physicochemical properties for the example compound, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone . Data for the target compound, this compound, would be populated in a similar manner once determined experimentally or through validated computational models.
Table 1: Physicochemical Properties of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₇H₁₀O₃ | - | - |
| Molecular Weight | 142.15 | g/mol | [1][2][3][4] |
| Melting Point | 84.44 | °C | [5] |
| Boiling Point | ~184 | °C | Estimated[5] |
| logP (Octanol/Water) | 1.15 - 1.2 | - | Crippen Method / Calculated[1][3] |
| Water Solubility | Slightly Soluble | - | Qualitative |
| Appearance | - | - | Typically a solid at room temp. |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of physicochemical data. The following sections describe standard protocols for determining the properties listed above.
Melting Point Determination via Capillary Method
The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[6][7]
-
Principle: A small, powdered sample of the pure compound is heated at a controlled rate. The temperature at which the solid phase transitions to a liquid phase is recorded as the melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[8][9]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, glass capillary tubes, thermometer.[8][9]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[6]
-
Initial Determination: A rapid heating ramp (e.g., 10-20°C/min) is used to get an approximate melting temperature.[8][9]
-
Accurate Determination: The apparatus is cooled to at least 10°C below the approximate melting point. A new sample is inserted and heated slowly, at a rate of 1-2°C per minute, to allow for thermal equilibrium.[8]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. The experiment is typically repeated two to three times to ensure consistency.[8]
-
Octanol-Water Partition Coefficient (logP) Determination
The partition coefficient (P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. It is expressed as its logarithm, logP.
-
Principle: logP is the ratio of the concentration of a solute in a water-saturated octanolic phase to its concentration in an octanol-saturated aqueous phase at equilibrium.[10] The shake-flask method is considered the gold standard for experimental determination.[11]
-
Apparatus: Glass vials with screw caps, mechanical shaker or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure (Shake-Flask Method):
-
Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD determination) are pre-saturated by mixing vigorously for 24 hours and then allowing the phases to separate.[12][13]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a vial and agitated (e.g., rotating for 1 hour at 30 rpm) until equilibrium is reached.[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, such as HPLC with UV detection.[13]
-
Calculation: The logP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[10]
-
Aqueous Solubility Determination
Solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.
-
Principle: The thermodynamic solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then measuring the concentration of the dissolved solute.
-
Apparatus: Vials, constant temperature shaker/incubator, filters (e.g., 0.45 µm PTFE), analytical instrument (HPLC, LC-MS).
-
Procedure (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer) in a sealed vial.[14]
-
The mixture is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation: The resulting slurry is allowed to settle. The supernatant is then carefully filtered to remove all undissolved solids.[14]
-
Quantification: The concentration of the compound in the clear, filtered aqueous solution is measured using a validated analytical method. This concentration represents the aqueous solubility.
-
Visualization of Workflows
Logical diagrams are essential for representing complex processes in research and development. The following diagrams, generated using Graphviz, illustrate standard workflows for compound characterization.
Workflow for Physicochemical Property Determination
This diagram outlines the decision-making process for characterizing the fundamental properties of a newly synthesized chemical entity.
General Workflow for Novel Compound Synthesis and Analysis
This diagram provides a high-level overview of the entire process from conceptualization to final analysis of a new compound.
References
- 1. chemeo.com [chemeo.com]
- 2. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]
- 3. Homofuraneol | C7H10O3 | CID 33931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 2-ethyl-4-hydroxy-5-methyl-3-2h-furanone | 28564-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. thinksrs.com [thinksrs.com]
- 7. mt.com [mt.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. enamine.net [enamine.net]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
Spectroscopic and Synthetic Insights into 5-Amino-2,2-disubstituted-3-furanones: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data of a Representative Analog: 5-Amino-2,2-dimethyl-3-(ethylimino)-2,3-dihydrofuran
In the absence of specific data for 5-Amino-2-ethyl-2-methylfuran-3-one, we present the spectroscopic data for a closely related analog, 5-Amino-2,2-dimethyl-3-(ethylimino)-2,3-dihydrofuran. This data is inferred from the synthetic methodologies reported for this class of compounds and serves as a valuable reference for the characterization of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 4.8 | s | - | =C-H |
| ¹H | ~ 3.3 | q | ~ 7.0 | N-CH₂-CH₃ |
| ¹H | ~ 1.4 | s | - | C(CH₃)₂ |
| ¹H | ~ 1.2 | t | ~ 7.0 | N-CH₂-CH₃ |
| ¹³C | ~ 170 | - | - | C=N |
| ¹³C | ~ 160 | - | - | C-NH₂ |
| ¹³C | ~ 90 | - | - | =C-H |
| ¹³C | ~ 85 | - | - | C(CH₃)₂ |
| ¹³C | ~ 45 | - | - | N-CH₂-CH₃ |
| ¹³C | ~ 25 | - | - | C(CH₃)₂ |
| ¹³C | ~ 15 | - | - | N-CH₂-CH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| ~ 2970 | Medium | C-H stretch (aliphatic) |
| ~ 1650 | Strong | C=N stretch (imino group) |
| ~ 1600 | Strong | C=C stretch (furan ring) |
| ~ 1380, 1365 | Medium | C-H bend (gem-dimethyl) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| [M]+ | Variable | Molecular Ion |
| [M-15]+ | Variable | Loss of a methyl group |
| [M-28]+ | Variable | Loss of ethylene from the ethylimino group |
| [M-43]+ | Variable | Loss of the amino and ethyl groups |
Experimental Protocols
The synthesis of 5-amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans provides a viable route to compounds structurally related to the target molecule. The following is a detailed experimental protocol adapted from the literature for the synthesis of this class of compounds.
Synthesis of 5-Amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans
This synthesis proceeds via the reaction of a 4-hydroxy-4,4-dialkylbut-2-ynenitrile with a primary amine.
Materials:
-
4-hydroxy-4,4-dialkylbut-2-ynenitrile (e.g., 4-hydroxy-4-methylpent-2-ynenitrile)
-
Primary amine (e.g., ethylamine)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
Procedure:
-
A solution of the 4-hydroxy-4,4-dialkylbut-2-ynenitrile in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The primary amine is added to the solution at room temperature. The reaction is typically exothermic.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for a period of several hours, monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 5-amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofuran.
Characterization: The structure of the synthesized compound is confirmed by standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, as detailed in the tables above.
Visualizations
Synthetic Pathway for 5-Amino-2,2-dialkyl-3-(alkylimino)-2,3-dihydrofurans
Crystal Structure of 5-Amino-2-ethyl-2-methylfuran-3-one: A Search for a Non-Existent Structure
A comprehensive search for the crystal structure of 5-Amino-2-ethyl-2-methylfuran-3-one has revealed no publicly available crystallographic data or related experimental studies. This indicates that the three-dimensional atomic arrangement of this specific furanone derivative has likely not yet been determined or, if determined, has not been deposited in common scientific databases.
Researchers and drug development professionals seeking to understand the structure-activity relationships of this compound will find a notable absence of information in key resources such as the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures. Furthermore, a thorough review of scientific literature did not yield any publications detailing the synthesis, crystallization, or structural analysis of this compound.
While information on related furanone compounds is available, these analogs possess different substituent groups, which would significantly alter their crystal packing and molecular geometry. For instance, studies on compounds like "methyl 5-[((2-[ethyl(methyl)amino]ethyl)amino)methyl]-2-methylfuran-3-carboxylate" and "5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone" exist, but the data from these cannot be extrapolated to accurately predict the crystal structure of the target molecule.
The absence of a known crystal structure for this compound presents a significant knowledge gap for any research or development efforts centered on this molecule. Without this fundamental data, critical analyses such as molecular docking, solid-state characterization, and rational drug design are severely hampered.
Therefore, this technical guide must conclude that no data is available to fulfill the user's request for a detailed analysis of the crystal structure, experimental protocols, and related signaling pathways for this compound.
To move forward, the initial and most critical step for any research program involving this compound would be to synthesize and crystallize it. The subsequent experimental workflow would be as follows:
Figure 1. A generalized workflow for the determination of a novel small-molecule crystal structure.
Until these experimental steps are undertaken and the results are published, any in-depth technical guide on the crystal structure of this compound remains purely speculative.
An In-depth Technical Guide on 5-Amino-2-ethyl-2-methylfuran-3-one and Related Aminofuranones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific chemical entity "5-Amino-2-ethyl-2-methylfuran-3-one" is not well-documented in publicly available chemical databases. Consequently, a specific CAS number and experimental data for this exact compound are not available. This guide provides comprehensive information on closely related 5-aminofuran-3-one derivatives, including potential synthetic routes, chemical identifiers of analogous compounds, and known biological activities of the aminofuranone scaffold. This information is intended to serve as a valuable resource for the research and development of novel furanone-based compounds.
Introduction to Aminofuranones
Furanone scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an amino group to the furanone ring can significantly modulate the molecule's physicochemical properties and biological activity, making aminofuranones an attractive target for medicinal chemistry and drug discovery programs.[3][4] This guide focuses on the chemical characteristics, synthesis, and potential biological significance of 5-aminofuran-3-one derivatives, with a specific focus on the structural class of this compound.
Chemical Identifiers and Physicochemical Properties
While a specific CAS number for this compound is not available, the following table summarizes the key chemical identifiers for a representative aminofuranone derivative, 3-amino-4-(2,2-difluoroethyl)-3H-furan-2-one, to provide an example of the data available for this class of compounds.[5]
| Identifier | Value | Source |
| IUPAC Name | 3-amino-4-(2,2-difluoroethyl)-3H-furan-2-one | PubChem |
| Molecular Formula | C6H7F2NO2 | PubChem |
| Molecular Weight | 163.12 g/mol | PubChem |
| Canonical SMILES | C1=C(C(C(=O)O1)N)CC(F)F | PubChem |
| InChI Key | ZUGKTHNBKKPFEL-UHFFFAOYSA-N | PubChem |
| CAS Number | Not Available for this compound |
Note: The data presented in this table is for an analogous compound and should be used for reference purposes only.
Proposed Synthesis of this compound
Based on established synthetic methodologies for related furanone derivatives, a potential synthetic route to this compound can be proposed. One plausible approach involves the cyclization of a suitably substituted acyclic precursor. A general method for the synthesis of 5-amino-3(2H)-furanones involves an S-methylation/intramolecular cyclization of γ-sulfanylamides.[6]
Experimental Protocol: General Procedure for the Synthesis of 5-Aminofuran-3-one Derivatives
This protocol is adapted from established methods for the synthesis of substituted aminofuranones and can likely be modified for the synthesis of this compound.
Materials:
-
Appropriately substituted γ-hydroxy amide precursor
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Oxidation of the γ-hydroxy amide: To a solution of the γ-hydroxy amide precursor in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Cyclization: To the crude γ-keto amide obtained in the previous step, add a tertiary amine base (2.0 equivalents) in an anhydrous solvent such as tetrahydrofuran.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the cyclization is complete, as monitored by TLC.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminofuran-3-one derivative.
Logical Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 5-aminofuran-3-one derivatives.
Potential Biological Activity and Signaling Pathways
Furanone derivatives have been reported to exhibit a range of biological activities, with antimicrobial and anti-inflammatory effects being particularly prominent.[1][7] Halogenated furanones, for instance, are known to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[7] While the specific biological targets of this compound are unknown, it is plausible that it could exhibit similar activities.
Hypothetical Signaling Pathway: Quorum Sensing Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of bacterial quorum sensing by a furanone compound.
Caption: Hypothetical mechanism of quorum sensing inhibition by an aminofuranone.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a comprehensive overview of the synthesis and potential biological relevance of the broader class of 5-aminofuran-3-one derivatives. The proposed synthetic strategies and insights into the known biological activities of related compounds offer a solid foundation for researchers and scientists interested in exploring this promising area of medicinal chemistry. Further investigation into the synthesis and biological evaluation of novel aminofuranones is warranted to unlock their full therapeutic potential.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sacredheart.elsevierpure.com [sacredheart.elsevierpure.com]
- 5. Difluoroethyl-amino-furanone | C6H7F2NO2 | CID 132277816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 7. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-ethyl-2-methylfuran-3-one: A Technical Whitepaper on a Novel Furanone Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone derivatives are a diverse class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their wide range of biological activities and unique chemical properties. This in-depth technical guide provides a comprehensive literature review of 5-Amino-2-ethyl-2-methylfuran-3-one, a novel furanone derivative. Due to the limited direct research on this specific molecule, this paper will focus on its predicted chemical properties, propose a viable synthetic route, and explore its potential biological activities and mechanisms of action based on structurally analogous compounds.
Physicochemical Properties (Predicted)
While experimental data for this compound is not currently available in the public domain, its basic physicochemical properties can be predicted based on its constituent functional groups and structural analogues.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | Likely a crystalline solid or oil |
| Solubility | Expected to be soluble in organic solvents |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Dependent on crystalline form |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be envisioned through a modification of established furanone synthesis methodologies. A retro-synthetic analysis suggests a potential multi-step synthesis starting from readily available precursors.
Experimental Protocol (Hypothetical):
-
α-Halogenation of Ethyl 2-methyl-3-oxopentanoate: Ethyl 2-methyl-3-oxopentanoate would be treated with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like carbon tetrachloride or dichloromethane, likely under UV irradiation or with a radical initiator, to afford ethyl 2-halo-2-methyl-3-oxopentanoate.
-
Amination: The resulting α-halo ketoester would then be subjected to amination. This could be achieved by reacting it with a protected amine, followed by deprotection, or directly with ammonia in a suitable solvent. This step is expected to yield ethyl 2-amino-2-methyl-3-oxopentanoate.
-
Intramolecular Cyclization: The final step would involve an intramolecular cyclization of the amino ketoester. This could be promoted by a base to deprotonate the amine, which would then nucleophilically attack the ester carbonyl, followed by elimination of ethanol to form the furanone ring.
Potential Biological Activities and Signaling Pathways
Based on the known biological activities of structurally similar aminofuranones and furanone derivatives, this compound is hypothesized to possess antimicrobial and potentially anticancer properties.
Antimicrobial Activity:
Many furanone derivatives exhibit antimicrobial properties by interfering with bacterial quorum sensing, biofilm formation, or essential enzymatic pathways. The presence of the amino group could enhance these effects by facilitating interactions with bacterial cell membranes or specific protein targets.
Anticancer Activity:
Certain furanone-containing compounds have demonstrated cytotoxic effects on various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
This proposed pathway suggests that this compound could induce oxidative stress (increased ROS) and activate stress-related signaling pathways like the MAPK cascade, ultimately leading to programmed cell death (apoptosis) in cancer cells.
Future Directions
The hypotheses presented in this whitepaper provide a foundational framework for future research on this compound. Key experimental validations required include:
-
Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization (NMR, IR, Mass Spectrometry) of the target compound.
-
Biological Screening: In vitro and in vivo evaluation of its antimicrobial and anticancer activities against a panel of relevant bacterial strains and cancer cell lines.
-
Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its biological effects, including target identification and pathway analysis.
While this compound remains a largely unexplored molecule, this technical guide has outlined its predicted properties, a plausible synthetic strategy, and its potential as a bioactive agent. The structural motifs present in this compound suggest a promising candidate for further investigation in the development of novel therapeutic agents. The proposed research directions will be crucial in validating these hypotheses and unlocking the full potential of this novel furanone derivative.
An In-depth Technical Guide on the Thermodynamic Properties of 5-Amino-2-ethyl-2-methylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Amino-2-ethyl-2-methylfuran-3-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining these crucial parameters. Understanding the thermodynamic properties of a molecule is paramount in drug development for predicting its stability, solubility, and bioavailability, as well as for optimizing its synthesis and formulation.
Compound Profile: this compound
This compound is a substituted furanone derivative. The furanone ring is a common scaffold in various natural products and pharmacologically active compounds. The presence of an amino group and alkyl substituents can significantly influence its physicochemical and thermodynamic properties. A precise understanding of these properties is essential for its potential applications.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 | g/mol |
| XLogP3-AA | 0.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 141.07897859 | g/mol |
| Monoisotopic Mass | 141.07897859 | g/mol |
| Topological Polar Surface Area | 49.6 | Ų |
| Heavy Atom Count | 10 | |
| Complexity | 164 |
Note: These values are computationally predicted and await experimental verification.
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a solid organic compound like this compound.
Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH∘m) is a fundamental thermodynamic property. For a non-volatile compound like the one , this is typically determined using combustion calorimetry.
Experimental Workflow: Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Methodology:
-
Sample Preparation: A highly purified sample of this compound is pelletized and its mass is accurately determined.
-
Calorimetry: The pellet is placed in a crucible inside a combustion bomb, which is then pressurized with high-purity oxygen. The sample is ignited, and the resulting temperature change of the surrounding water bath is precisely measured.
-
Calibration: The energy equivalent of the calorimeter is determined using a standard substance with a known energy of combustion, such as benzoic acid.
-
Calculation: The standard molar enthalpy of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter, and corrections for side reactions (e.g., formation of nitric acid).
-
Hess's Law: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's law and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Heat Capacity and Phase Transition Properties
Heat capacity (Cp), along with the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions), can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Workflow: DSC and TGA
Caption: Workflow for thermal analysis using DSC and TGA.
Methodology:
-
TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. This provides information on thermal stability and decomposition temperatures.
-
DSC: A sample and an inert reference are subjected to the same temperature program. The difference in heat flow required to maintain both at the same temperature is measured.
-
Heat Capacity: The heat capacity is determined from the difference in the heat flow signal between a baseline run (empty pans) and the sample run.
-
Phase Transitions: Endothermic or exothermic events, such as melting, are observed as peaks. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.
Logical Relationship: Computational Workflow
Caption: A typical workflow for the computational prediction of thermodynamic properties.
Methodology:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.
-
Property Calculation: The thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) are then calculated based on the principles of statistical mechanics, using the electronic energy and the vibrational, rotational, and translational partition functions. The enthalpy of formation can be estimated using atomization energies or more accurate isodesmic reaction schemes.
Conclusion
While specific experimental thermodynamic data for this compound is not currently available in the literature, this guide outlines the standard, rigorous experimental and computational methodologies that are essential for their determination. For professionals in drug development and chemical research, obtaining these properties is a critical step. The experimental protocols described herein for calorimetry and thermal analysis represent the gold standard for generating high-quality data. In parallel, computational methods serve as a valuable tool for prediction and for guiding experimental efforts. The systematic application of these techniques will enable the comprehensive thermodynamic characterization of this compound, which is indispensable for its future development and application.
A Technical Guide to Determining the Solubility of 5-Amino-2-ethyl-2-methylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 5-Amino-2-ethyl-2-methylfuran-3-one. Due to the limited availability of specific experimental data for this molecule, this document outlines established protocols and best practices derived from research on structurally similar furanone derivatives. The aim is to equip researchers with the necessary information to conduct their own solubility assessments in various solvents.
Introduction to Furanone Solubility
Furanone derivatives are a class of heterocyclic organic compounds that exhibit a wide range of biological activities, making them of significant interest in drug discovery and development. The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. The polarity, hydrogen bonding capability, and molecular structure of both the furanone derivative and the solvent are key determinants of solubility.
For instance, studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) have shown that its mole fraction solubility is significantly higher in pure ethanol compared to distilled water, indicating the influence of the solvent's polarity.[1] The dissolution process for DMHF was found to be endothermic and enthalpy-driven.[1] Such findings for analogous compounds provide a valuable starting point for investigating the solubility of this compound.
Predicted Solubility Profile
Based on the structure of this compound, which contains both polar (amino and keto groups) and non-polar (ethyl and methyl groups) moieties, a varied solubility profile across different solvents can be anticipated. It is likely to exhibit some solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as DMSO and acetone. Its solubility in water is expected to be limited but may be influenced by pH due to the presence of the amino group.
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the amount of substance available, the required precision, and the available analytical equipment.
3.1. Isothermal Saturation Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined.
-
Detailed Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
-
Calculate the solubility in units such as g/100mL or mol/L.
-
3.2. Dynamic Method
This method is suitable for determining solubility over a range of temperatures.
-
Principle: A suspension of the solute in the solvent is heated at a constant rate until all the solid has dissolved. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific concentration.
-
Detailed Protocol:
-
Prepare a series of samples with known concentrations of this compound in the desired solvent.
-
Place a sample in a temperature-controlled vessel equipped with a stirrer and a temperature probe.
-
Heat the suspension at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring.
-
Visually observe the sample or use a laser monitoring system to detect the point at which the solution becomes clear.
-
Record the temperature of complete dissolution.
-
Repeat the measurement for different concentrations to construct a solubility curve as a function of temperature.
-
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents and temperatures.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| Water | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
| Ethanol | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| Ethanol | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
| Methanol | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| Methanol | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
| Acetone | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| Acetone | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
| DMSO | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| DMSO | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
| Dichloromethane | 25 | Experimental Value | Experimental Value | Isothermal Saturation |
| Dichloromethane | 37 | Experimental Value | Experimental Value | Isothermal Saturation |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the isothermal saturation or dynamic methods, and by leveraging knowledge from similar furanone structures, a comprehensive solubility profile can be established. This information is invaluable for advancing the research and development of this compound for potential therapeutic applications.
References
Methodological & Application
Application Note: Analytical Methods for the Detection of 5-Amino-2-ethyl-2-methylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-ethyl-2-methylfuran-3-one is a substituted furanone compound of interest in various fields, including flavor chemistry and drug development. The accurate and sensitive detection of this analyte is crucial for quality control, metabolic studies, and safety assessments. This application note provides a comprehensive overview of recommended analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for this exact analyte are not widely published, the protocols outlined below are based on established methods for structurally similar furanones and have been adapted to account for the unique chemical properties of the target compound.
Analytical Challenges
The analysis of furanones, such as this compound, presents several challenges:
-
Polarity: The presence of an amino group and a ketone functional group imparts significant polarity to the molecule. This can lead to poor retention on traditional non-polar GC columns and may necessitate derivatization. For LC, specialized columns may be required for adequate retention and separation.[1][2][3]
-
Volatility and Thermal Stability: While some furanones are amenable to GC analysis, the thermal stability of this compound would need to be evaluated to prevent degradation in the GC inlet.[4][5]
-
Matrix Effects: When analyzing samples from complex matrices such as food, biological fluids, or pharmaceutical formulations, co-eluting compounds can interfere with the ionization and detection of the target analyte, particularly in LC-MS/MS.
Recommended Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[7][8]
Derivatization: The primary amino group of the target analyte can be derivatized to reduce its polarity. Common derivatization strategies include:
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group.[9]
-
Acylation: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to introduce a non-polar group, which also enhances sensitivity for electron capture detection.[5][10]
A proposed workflow for the GC-MS analysis of this compound is presented below.
References
- 1. LC-MS/MS method for polar compounds - Chromatography Forum [chromforum.org]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - GT [thermofisher.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Furanones in Flavor Chemistry Research
A Case Study on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
Introduction to Furaneol in Flavor Chemistry
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a potent aroma compound that plays a significant role in the flavor profiles of a wide variety of fruits and processed foods.[1] Its characteristic sweet, caramel-like, and fruity aroma, often reminiscent of strawberries or pineapple, makes it a key target for flavor research and a valuable ingredient in the food and beverage industry.[2] Furaneol is naturally present in fruits like strawberries, raspberries, tomatoes, and pineapples.[1][3] It is also formed during thermal processing through the Maillard reaction, contributing to the desirable aroma of baked goods, roasted coffee, and cooked meats.[4][5]
Understanding the formation, stability, and sensory impact of furanones like Furaneol is crucial for food scientists, flavor chemists, and professionals in product development. These compounds, even at trace concentrations, can significantly influence the overall flavor perception of a product.
Physicochemical and Sensory Properties of Furaneol
A comprehensive understanding of a flavor compound's properties is essential for its effective application and analysis. The following table summarizes key data for Furaneol.
| Property | Value | References |
| Chemical Name | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | [1] |
| Synonyms | Furaneol, Strawberry furanone, Pineapple ketone | [1] |
| CAS Number | 3658-77-3 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molar Mass | 128.13 g/mol | [1] |
| Appearance | White or colorless solid | [1] |
| Melting Point | 73-77 °C | |
| Boiling Point | 188 °C | |
| Solubility | Soluble in water and organic solvents | [1] |
| Odor Description | Sweet, caramel-like, fruity, strawberry, pineapple | [2] |
| Odor Threshold | 0.03 - 1700 µg/L in water (highly dependent on pH) | [4] |
Formation of Furaneol via the Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of Furaneol in thermally processed foods.[5] The reaction proceeds through a complex series of steps, including the formation of an Amadori product, which then undergoes further degradation and cyclization to form the furanone ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, analysis, and sensory evaluation of Furaneol.
This protocol describes the generation of Furaneol in a controlled laboratory setting to study its formation under specific conditions.
Materials:
-
D-glucose (or L-rhamnose for higher yield)
-
L-proline (or other amino acid)
-
Phosphate buffer (0.2 M, pH 7.0)
-
Reflux apparatus
-
Heating mantle
-
Round-bottom flask (50 mL)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve equimolar amounts (e.g., 2 mmol) of D-glucose and L-proline in 20 mL of 0.2 M phosphate buffer (pH 7.0).
-
Reaction: Attach the flask to the reflux apparatus and heat the solution to 90-100°C using a heating mantle. Maintain the reaction for 1-2 hours.
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Analysis: Analyze the concentrated extract by GC-MS to confirm the presence and quantify the yield of Furaneol.
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port.
-
Mass Spectrometer: For compound identification.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 260°C.
-
Olfactometry Port: Heated transfer line at 250°C, humidified air supply.
-
Effluent Split Ratio: 1:1 between the FID/MS and the olfactometry port.
Procedure:
-
Sample Preparation: Prepare the sample extract as described in Protocol 4.1 or using an appropriate extraction method for the food matrix.
-
Injection: Inject 1 µL of the sample extract into the GC.
-
Olfactometry Assessment: A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run. The panelist records the retention time, odor description, and intensity of each perceived aroma.
-
Data Acquisition: Simultaneously, the FID and/or MS records the chromatogram.
-
Data Analysis: Correlate the sensory data from the olfactometry assessment with the chromatographic peaks from the FID/MS to identify the odor-active compounds, including Furaneol.
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[1][4][6]
References
- 1. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 2. Triangle Test [sensorysociety.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Measuring Flavor and Sensory Protocols [sensapure.com]
- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Proposed Laboratory-Scale Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-ethyl-2-methylfuran-3-one is a substituted furanone derivative. Furanone cores are present in various natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of an amino group at the 5-position and specific alkyl substituents at the 2-position can significantly influence the molecule's chemical properties and biological interactions. This document outlines a proposed multi-step laboratory protocol for the synthesis of this target compound, based on established organic chemistry principles for the formation of substituted furanones and subsequent functional group manipulations. The protocol includes detailed experimental procedures, data presentation in tabular format, and a workflow diagram for clarity.
I. Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available starting materials. A plausible route involves the construction of a substituted furanone ring, followed by the introduction of the amino group. One potential synthetic strategy is outlined below, involving the acylation of a suitable precursor, followed by cyclization and subsequent amination.
II. Experimental Protocols
A. Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectrometry data can be obtained using an ESI-TOF instrument.
B. Step 1: Synthesis of Ethyl 2-hydroxy-2-methyl-3-oxopentanoate
This step involves the acylation of ethyl lactate with propionyl chloride followed by an intramolecular Claisen condensation to form the desired β-keto ester.
-
Procedure:
-
To a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to a base-mediated cyclization. Dissolve the crude ester in anhydrous THF and add sodium ethoxide (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours until the cyclization is complete (monitored by TLC).
-
Neutralize the reaction with 1 M HCl and extract with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
-
C. Step 2: Synthesis of 2-Ethyl-2-methylfuran-3,5-dione
This step involves the hydrolysis and decarboxylation of the β-keto ester to form the furan-dione intermediate.
-
Procedure:
-
Dissolve the purified ethyl 2-hydroxy-2-methyl-3-oxopentanoate (1.0 eq) in a mixture of acetic acid and 3 M hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude furan-dione.
-
D. Step 3: Synthesis of this compound
This final step involves a reductive amination of the dione intermediate.
-
Procedure:
-
In a round-bottom flask, dissolve the 2-ethyl-2-methylfuran-3,5-dione (1.0 eq) in methanol.
-
Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the product by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Make the solution basic (pH ~8-9) with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
-
III. Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis.
Table 1: Reagents and Stoichiometry
| Step | Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (SM:R1:R2) |
| 1 | Ethyl 2-hydroxy-2-methylpropanoate | Propionyl chloride | Sodium ethoxide | 1 : 1.1 : 1.5 |
| 2 | Ethyl 2-hydroxy-2-methyl-3-oxopentanoate | 3 M Hydrochloric Acid | - | 1 : excess |
| 3 | 2-Ethyl-2-methylfuran-3,5-dione | Ammonium acetate | Sodium cyanoborohydride | 1 : 5 : 1.5 |
Table 2: Expected Yields and Product Characterization
| Step | Product Name | Expected Yield (%) | Appearance | M.P. (°C) |
| 1 | Ethyl 2-hydroxy-2-methyl-3-oxopentanoate | 65-75 | Colorless oil | N/A |
| 2 | 2-Ethyl-2-methylfuran-3,5-dione | 70-80 | White solid | 110-115 |
| 3 | This compound | 45-55 | Off-white solid | 130-135 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Workflow for the synthesis of this compound.
V. Safety Considerations
-
Propionyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is water-reactive. Handle under anhydrous conditions.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed carefully in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This detailed protocol provides a comprehensive guide for the synthesis of this compound, which can be adapted and optimized by researchers in the field of medicinal chemistry and drug development.
Application of Furanones in Food Science: A Focus on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
Application Notes
Introduction
4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or strawberry furanone, is a key aroma compound found in a wide variety of fruits and thermally processed foods.[1][2][3][4] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued compound in the food and beverage industry for flavor enhancement.[5][6] Furaneol's significant impact on the sensory profile of foods is due to its exceptionally low odor threshold.[1][2]
Occurrence in Foods
Furaneol is naturally present in numerous fruits, contributing significantly to their characteristic aroma. It was first identified in pineapple and is a key odorant in strawberries.[1][7] Other fruits containing Furaneol include raspberries, tomatoes, mangoes, kiwis, and grapes.[1][7]
In addition to its natural occurrence, Furaneol is a well-known product of the Maillard reaction, a series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during thermal processing.[1][8][9] Consequently, it is found in a wide range of cooked and processed foods, such as roasted coffee, baked goods, beef broth, and soy sauce.[2]
Mechanism of Formation
Furaneol is formed through two primary pathways in food systems:
-
Biosynthesis in Plants: In fruits like strawberries, Furaneol is synthesized enzymatically.[1][10] Studies have identified D-fructose-1,6-diphosphate as a key precursor in this biological pathway.[1][10][11]
-
Maillard Reaction: During the heating of food, the reaction between reducing sugars (like hexoses) and amino acids leads to the formation of Furaneol.[2][8] The reaction proceeds through the formation of 1-deoxyosone intermediates.[12] It has also been shown that pentose sugars can react with amino acids such as glycine or alanine to form Furaneol, where Strecker aldehydes contribute to the carbon skeleton.[9][12]
Stability and Reactivity
Furaneol is sensitive to light and temperature.[5] Its stability in aqueous solutions is pH-dependent, with the greatest stability observed around pH 3.5.[7] At high temperatures (e.g., 160°C), Furaneol can undergo thermal degradation, and this degradation is more pronounced at lower pH values.[7] Its reactivity with other food components, such as amino acids, can also influence its stability and the overall flavor profile of the food product.[7]
Data Presentation
Table 1: Sensory Properties of Furaneol
| Property | Value | Reference |
| Odor Description | Caramel-like, sweet, fruity, strawberry-like | [2][3][5] |
| Odor Threshold in Water | 0.04 µg/kg | [7] |
| Retronasal Odor Threshold in Water | 160 µg/kg | [12] |
Table 2: Concentration of Furaneol in Selected Foods
| Food Product | Concentration Range | Reference |
| Strawberries | 1,663 - 4,852 µg/kg | [13][14] |
| Tomatoes | 95 - 173 µg/kg | [13][14] |
| Fresh Pineapple | Responsible for characteristic smell | [3] |
| Aged Red Wines | Identified as a key odorant | [10] |
Table 3: Recommended Usage Levels of Furaneol in Flavor Formulations for Beverages
| Fruit Flavor | Suggested Level (ppm) | Reference |
| Acai Berry | ~100 | [15] |
| Apple | ~50 | [15] |
| Blackberry | ~1,000 | [15] |
| Cherry | ~200 | [15] |
| Concord Grape | ~1,000 | [15] |
| Guava | Starting at 2,000 | [15] |
| Mango | 1,000 - 2,000 | [15] |
Experimental Protocols
Protocol 1: Quantification of Furaneol in a Fruit Matrix using SPME-GC-MS
This protocol is adapted from a method for quantifying Furaneol in fruit samples, which involves a derivatization step to improve its volatility and stability for gas chromatography.[13][14]
Objective: To quantify the concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in a fruit sample (e.g., strawberry puree).
Materials:
-
Strawberry puree
-
Internal Standard (e.g., Maltol)
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Deionized water
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
20 mL headspace vials with septa and caps
-
Heater-stirrer
Procedure:
-
Sample Preparation:
-
Homogenize the fruit sample to create a puree.
-
Weigh 5.0 g of the fruit puree into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Add 5 mL of saturated NaCl solution to the vial to enhance the release of volatile compounds.
-
-
Derivatization:
-
Add an appropriate amount of PFBBr and NaOH solution to the vial to initiate the derivatization of Furaneol. This reaction converts the polar hydroxyl group into a less polar, more volatile ether, making it amenable to GC analysis.[13][14]
-
Seal the vial immediately with a septum and cap.
-
Place the vial on a heater-stirrer and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the derivatization reaction.
-
-
Solid-Phase Microextraction (SPME):
-
After derivatization, transfer the vial to the SPME autosampler or perform manual extraction.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation to allow for the adsorption of the derivatized Furaneol and other volatile compounds.
-
Retract the fiber into the needle after the extraction period.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of the GC-MS system.
-
Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, targeting the specific ions of the derivatized Furaneol and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of derivatized Furaneol at different concentrations.
-
Calculate the concentration of Furaneol in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The analytical method should have a limit of detection (LOD) of approximately 0.5 ng/mL and a limit of quantification (LOQ) of 2 ng/mL.[14]
-
Mandatory Visualization
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Furaneol - Wikipedia [en.wikipedia.org]
- 4. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 6. strawberry furanone solution, 3658-77-3 [thegoodscentscompany.com]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imreblank.ch [imreblank.ch]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. perfumerflavorist.com [perfumerflavorist.com]
Application Note: A Framework for the Synthesis and Reactivity of 5-Amino-2-ethyl-2-methylfuran-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furanone scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological properties. The introduction of an amino group into the furanone ring can significantly modulate its electronic properties and biological activity, making aminofuranones attractive targets for medicinal chemistry and drug discovery. This application note outlines a comprehensive experimental framework for the synthesis and subsequent reactivity studies of a novel aminofuranone, 5-Amino-2-ethyl-2-methylfuran-3-one. The described protocols provide a basis for the exploration of its chemical space and potential as a building block in the development of new therapeutic agents.
While direct literature on this compound is not available, the methodologies presented herein are based on established principles of furanone and enamine chemistry.
Proposed Synthesis of this compound
A plausible synthetic route to the target compound is proposed via a multi-step sequence starting from commercially available precursors. The key steps involve the formation of a substituted furanone core followed by the introduction of the amino group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-2-methyl-5-hydroxyfuran-3(2H)-one (Intermediate C)
Materials:
-
Ethyl 2-methyl-3-oxopentanoate
-
2-Bromoacetyl bromide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl 2-methyl-3-oxopentanoate dropwise at 0°C with continuous stirring.
-
After stirring for 30 minutes, add 2-bromoacetyl bromide dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate furanone.
Protocol 2: Synthesis of this compound (Target Compound D)
Materials:
-
2-Ethyl-2-methyl-5-hydroxyfuran-3(2H)-one (from Protocol 1)
-
Ammonia in methanol (7N solution)
-
Anhydrous methanol
-
Round bottom flask with reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the intermediate furanone in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C and bubble ammonia gas through it for 15 minutes, or add a 7N solution of ammonia in methanol.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
Characterization of this compound
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
Table 1: Analytical Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl and methyl protons, as well as the amine and vinyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=C bonds. |
| Melting Point | A sharp melting point range indicating the purity of the compound. |
| Elemental Analysis | Percentage composition of C, H, N, and O consistent with the molecular formula. |
Studying the Reactions of this compound
The presence of the enamine-like moiety and the carbonyl group suggests a rich and diverse reactivity profile for the target molecule. The following protocols outline experiments to probe its reactivity with electrophiles and nucleophiles.
Caption: General workflow for studying the reactivity of the target compound.
Protocol 3: Reaction with Electrophiles (e.g., Alkylation)
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension under an inert atmosphere.
-
Add methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Characterize the product(s) to determine if N-alkylation or C-alkylation occurred.
Protocol 4: Reaction with Nucleophiles (e.g., Reduction of Carbonyl)
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography and characterize it to confirm the reduction of the carbonyl group.
Potential Signaling Pathway Investigation
Given that many furanone derivatives exhibit biological activity, a hypothetical signaling pathway is presented for investigation, should the compound show interesting preliminary biological screening results.
Caption: A hypothetical signaling pathway for biological investigation.
Data Presentation
Quantitative data from the proposed reactions should be summarized in tables for clear comparison of reaction efficiency and product distribution.
Table 2: Summary of Electrophilic Alkylation Reaction
| Electrophile | Base | Solvent | Reaction Time (h) | Yield (%) | Product Ratio (N- vs. C-alkylation) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 6 | Data to be filled | Data to be filled |
| Benzyl Bromide | NaH | THF | 8 | Data to be filled | Data to be filled |
| Ethyl Bromoacetate | DBU | DMF | 12 | Data to be filled | Data to be filled |
Table 3: Summary of Nucleophilic Reduction Reaction
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to RT | 3 | Data to be filled |
| LiAlH₄ | THF | 0 to RT | 2 | Data to be filled |
| DIBAL-H | Toluene | -78 | 4 | Data to be filled |
This application note provides a foundational experimental setup for the synthesis and reactivity profiling of this compound. The detailed protocols and suggested analytical methods will guide researchers in the systematic exploration of this novel compound. The data generated from these studies will be crucial in understanding its chemical behavior and evaluating its potential for applications in drug development and materials science.
Application Note: Chiral Separation of 5-Amino-2-ethyl-2-methylfuran-3-one Isomers by High-Performance Liquid Chromatography
An application note on the chromatographic separation of 5-Amino-2-ethyl-2-methylfuran-3-one isomers is provided below, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the presence of a stereocenter at the C2 position of the furanone ring, this compound can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and characterization are crucial for drug development and quality control.[1][2] This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound. The described protocol is based on established methods for the chiral separation of similar furan derivatives.[3]
Experimental Protocol
A detailed methodology for the chiral separation is outlined below. This protocol is a starting point and may require optimization for specific sample matrices.
1. Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol, and isopropanol.
-
Mobile Phase Additives: Reagent-grade trifluoroacetic acid (TFA) or formic acid.
-
Reference Standard: Racemic this compound.
-
Sample Diluent: Mobile phase or a mixture of isopropanol and hexane.
2. Instrumentation and Chromatographic Conditions
-
Chromatograph: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Stationary Phase: A cyclodextrin-based chiral stationary phase (CSP) is recommended for the separation of furan derivatives.[3] An example would be a hydroxypropyl-β-cyclodextrin column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of an acidic modifier (e.g., 0.1% TFA) is a common starting point for reversed-phase chiral separations.[3] The exact ratio should be optimized to achieve the best resolution.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, or mass spectrometry for higher sensitivity and specificity.
-
Injection Volume: 5-20 µL.
3. Sample Preparation
-
Accurately weigh a small amount of the racemic this compound standard.
-
Dissolve the standard in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the retention time (t R ), peak area (A), and resolution (R s ) for each enantiomer. The resolution should be greater than 1.5 for baseline separation.[4]
Quantitative Data Summary
The following table presents hypothetical data for a successful chiral separation of this compound isomers.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.54 | 9.78 |
| Peak Area (arbitrary units) | 125430 | 124980 |
| Resolution (R s ) | - | 1.65 |
Experimental Workflow Diagram
Caption: General workflow for chiral HPLC separation.
Logical Relationship of Separation Parameters
Caption: Factors influencing chiral separation performance.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 5-Amino-2-ethyl-2-methylfuran-3-one in Complex Matrices
Disclaimer: The following methods are based on an assumed chemical structure for 5-Amino-2-ethyl-2-methylfuran-3-one, as this compound is not readily found in chemical literature. The proposed protocols are general methodologies for compounds with similar functional groups (aminofuranones) and should be optimized and validated for the specific analyte and matrix.
Introduction
This compound is a heterocyclic compound belonging to the furanone family, characterized by a furan ring with a ketone group and, in this case, an amino substituent. Furanones are known to be present in a variety of food products and can be formed during thermal processing. The presence of an amino group suggests that this compound may be involved in Maillard reactions or other biological pathways. Accurate quantification of such molecules in complex matrices like food, beverages, and biological fluids is crucial for quality control, safety assessment, and pharmacokinetic studies.
This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also discussed.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is the recommended method due to its high specificity and sensitivity for polar and thermally labile compounds without the need for derivatization.
a) Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are three generalized procedures for different types of matrices.
-
For Liquid Matrices (e.g., beverages, urine, plasma):
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
For Solid and Semi-Solid Matrices (e.g., food products, tissues):
-
Homogenization: Weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water) containing the internal standard. Homogenize using a high-speed blender or sonicator for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Clean-up (optional, using Solid Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for liquid matrices.
-
-
For Fatty Matrices (e.g., high-fat foods):
-
Liquid-Liquid Extraction (LLE): After the initial extraction with acetonitrile, add 2 mL of n-hexane and vortex for 2 minutes for defatting.
-
Phase Separation: Centrifuge to separate the layers. Discard the upper hexane layer.
-
Repeat: Repeat the hexane wash if necessary.
-
Proceed: Continue with the protocol from the supernatant collection step as described for solid matrices.
-
b) LC-MS/MS Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions would need to be determined by infusing a standard of the compound. For a compound with a molecular weight of approximately 141.17 g/mol , one could predict precursor ions and search for stable product ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)
Due to the polarity of the amino group, derivatization is necessary for GC-MS analysis to improve volatility and chromatographic peak shape.[1][2]
a) Sample Preparation and Derivatization
-
Follow the sample preparation steps (extraction and clean-up) as described for the LC-MS/MS method until the evaporation step.
-
Derivatization (Silylation):
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of a silylation agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and 50 µL of a suitable solvent like acetonitrile.[1][3]
-
Seal the vial and heat at 70-100°C for 1-4 hours.[3]
-
Cool to room temperature before injection.
-
b) GC-MS Parameters
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.
Data Presentation
The following tables summarize the expected quantitative performance of the proposed LC-MS/MS method. These values are indicative and must be determined experimentally during method validation.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 15% |
Table 2: Recovery and Matrix Effects in Different Matrices
| Matrix | Recovery (%) | Matrix Effect (%) |
| Fruit Juice | 85 - 105 | -10 to +10 |
| Human Plasma | 80 - 110 | -15 to +15 |
| Milk | 80 - 100 | -20 to +10 |
| Meat Homogenate | 75 - 95 | -25 to -5 |
Visualization
Below is a diagram illustrating the general experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Application Note: Derivatization of 5-Amino-2-ethyl-2-methylfuran-3-one for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides a detailed protocol for the derivatization of 5-Amino-2-ethyl-2-methylfuran-3-one for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amino and enolizable keto functional groups, direct GC-MS analysis of this compound is challenging. Derivatization is necessary to increase volatility and improve chromatographic performance. This document outlines two primary derivatization methods: silylation and acylation, providing researchers, scientists, and drug development professionals with a robust starting point for method development and routine analysis.
Introduction
This compound is a heterocyclic compound of interest in various fields, including flavor chemistry and pharmaceutical research. Accurate and sensitive quantification of this analyte often relies on chromatographic techniques, with GC-MS being a powerful tool due to its high resolution and structural elucidation capabilities. However, the presence of a primary amine and a keto-enol tautomerism, which introduces a hydroxyl group, imparts polarity and reduces the volatility of the molecule, making it unsuitable for direct GC analysis.
Chemical derivatization is a crucial step to overcome these limitations. By converting the polar N-H and O-H bonds into less polar, more volatile derivatives, the chromatographic behavior and detection sensitivity can be significantly enhanced. This note details protocols for two widely used derivatization techniques: silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using pentafluoropropionic anhydride (PFPA).
Experimental Protocols
Silylation Protocol
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups.[1][2][3][4] MSTFA is a strong silylating agent that produces stable trimethylsilyl (TMS) derivatives.[2]
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample or standard into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of inert gas. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Silylating Agent Addition: Add 100 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Acylation Protocol
Acylation is another robust derivatization method that targets amino and hydroxyl groups.[5][6] Perfluoroacyl derivatives are particularly advantageous for GC-MS as they are highly volatile and can be detected with high sensitivity using electron capture negative ionization (ECNI), although electron impact (EI) ionization is also suitable.[6] Pentafluoropropionic anhydride (PFPA) is a common acylation reagent.
Materials:
-
This compound standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol (evaporate to dryness).
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample.
-
Acylating Agent Addition: Add 50 µL of PFPA to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Solvent Removal: After the reaction, cool the vial to room temperature. Gently evaporate the excess reagent and solvent under a stream of inert gas.
-
Reconstitution: Reconstitute the dried derivative in an appropriate volume (e.g., 100 µL) of a suitable solvent like toluene or ethyl acetate for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization will be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation
Quantitative analysis of this compound derivatives should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The following table provides a template for summarizing the expected quantitative data for the derivatized products.
| Derivative | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| TMS-Derivative | e.g., 12.5 | e.g., M+ | e.g., M-15 | e.g., characteristic fragment | To be determined | To be determined |
| PFPA-Derivative | e.g., 10.8 | e.g., M+ | e.g., M-C2F5 | e.g., characteristic fragment | To be determined | To be determined |
LOD: Limit of Detection, LOQ: Limit of Quantification. These values are highly dependent on the instrumentation and matrix and must be determined experimentally.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Reaction Pathways
Caption: Derivatization pathways for this compound.
Conclusion
The protocols for silylation and acylation presented in this application note provide a solid foundation for the successful GC-MS analysis of this compound. Both methods effectively increase the volatility and improve the chromatographic properties of the analyte. The choice between silylation and acylation may depend on the specific requirements of the analysis, such as desired sensitivity and the presence of interfering substances. It is recommended that initial method development includes a comparison of both techniques to determine the optimal approach for a given application. The provided GC-MS parameters and data table template will further aid in the development and validation of a robust analytical method for this compound.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. iris.unina.it [iris.unina.it]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-2-ethyl-2-methylfuran-3-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a guideline for the use of 5-Amino-2-ethyl-2-methylfuran-3-one as a reference standard. This compound is a specialized chemical, and specific experimental conditions may need to be optimized for individual applications.
Introduction
This compound is a furanone derivative. Furanone cores are present in a variety of biologically active molecules and are of interest in drug discovery and development. As a reference standard, this compound is intended for use in qualitative and quantitative analyses, such as in assay validation, impurity profiling, and pharmacokinetic studies. The high purity of this standard ensures accurate and reproducible results. Furanone derivatives have been studied for their potential as antimicrobial and quorum-sensing inhibitory agents.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in methanol, ethanol, DMSO, and acetonitrile. Sparingly soluble in water. |
| Storage | Store at 2-8°C in a dry, dark place. |
Applications
As a reference standard, this compound can be utilized in a range of applications within a research and drug development setting:
-
Impurity Reference Standard: To identify and quantify impurities in the synthesis of related active pharmaceutical ingredients (APIs).
-
Metabolite Identification: As a standard for the identification of potential metabolites in in-vitro and in-vivo studies.
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Assay Development and Validation: To establish linearity, accuracy, and precision of analytical methods for the quantification of this compound or related compounds.
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Pharmacokinetic (PK) Studies: As a standard for the quantification of the compound in biological matrices such as plasma, serum, or urine.
Experimental Protocols
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate stock and working standard solutions for use in analytical assays.
Materials:
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Methanol (HPLC grade) or other suitable solvent
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis).
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Objective: To provide a general HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol:
-
Prepare a calibration curve by injecting the working standard solutions at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the sample solution(s) containing this compound.
-
Integrate the peak area corresponding to the analyte.
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Quantify the amount of this compound in the sample by plotting the peak area against the concentration of the calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Objective: To provide a general GC-MS method for the identification and quantification of this compound. Due to the polarity of furanones, derivatization may be necessary for improved chromatographic performance.[3][4]
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Injection Mode | Splitless |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Protocol:
-
Prepare samples and standards in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject the prepared solutions into the GC-MS system.
-
Identify this compound by its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of the standard solutions.
Visualizations
Caption: Experimental workflow for the use of a reference standard.
Caption: Hypothetical mechanism of quorum sensing inhibition by a furanone derivative.
References
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common approach involves a multi-step synthesis starting from a suitable precursor like a γ-hydroxyalkynone or a related furanone derivative. A plausible route is the cyclization of a γ-sulfanylamide precursor to form the furanone ring, followed by the introduction of the amino group.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in furanone synthesis can stem from several factors.[1] Key areas to investigate include:
-
Incomplete reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
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Side reactions: Competing side reactions, such as polymerization or decomposition of starting materials or products, can significantly reduce the yield.[1]
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Product degradation: The target molecule might be unstable under the reaction or workup conditions.
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Purification losses: Significant loss of product can occur during extraction, crystallization, or chromatography.
Q3: I am observing the formation of a significant amount of tar-like byproduct. How can I minimize this?
Tar formation is often due to polymerization or decomposition, which can be exacerbated by high temperatures or acidic conditions.[1] Consider the following adjustments:
-
Lowering the reaction temperature.
-
Reducing the concentration of strong acids or using a milder catalyst.
-
Decreasing the reaction time.
-
Ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) can provide more quantitative and detailed information on the reaction progress and the formation of byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a different catalyst or increasing the catalyst loading. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A lower temperature may be required to prevent degradation, while a higher temperature might be needed to drive the reaction to completion. |
| Poor Quality Starting Materials | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction. |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Suggested Solution |
| Side Reactions | Modify reaction conditions to disfavor side reactions. This may include changing the solvent, temperature, or catalyst. |
| Isomerization | The product may exist as a mixture of isomers.[2] Analyze the product mixture carefully to identify all components. Purification conditions may need to be adjusted to separate isomers. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is highly soluble in the aqueous phase. | During workup, saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency into the organic phase. |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions. This may involve using a different solvent system, a different stationary phase, or an alternative purification technique like crystallization. |
| Product is an oil and does not crystallize. | Attempt to form a solid derivative (e.g., a salt) to facilitate purification by crystallization. Alternatively, use high-vacuum distillation or preparative chromatography. |
Experimental Protocols
A generalized experimental protocol for a key step in a hypothetical synthesis is provided below.
Protocol: Intramolecular Cyclization to form a Furanone Ring
-
Dissolve the γ-sulfanylamide precursor (1 equivalent) in a suitable solvent (e.g., THF, DCM) under an inert atmosphere.
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Add a base (e.g., triethylamine, DBU) (1.1 equivalents) to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating a hypothetical reaction pathway and a troubleshooting workflow.
Caption: Hypothetical synthesis of this compound.
References
Technical Support Center: Purification of 5-Amino-2-ethyl-2-methylfuran-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2-ethyl-2-methylfuran-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound often stem from its potential instability and the presence of structurally similar impurities. As an amino-furanone derivative, it can be susceptible to degradation through oxidation, hydrolysis, or polymerization, especially under harsh pH or temperature conditions. Common impurities may include unreacted starting materials, by-products from side reactions, and various degradation products.
Q2: What are the expected physical properties of this compound?
| Property | Predicted Value |
| Molecular Weight | 155.18 g/mol |
| Polarity | Moderately polar |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile), with limited solubility in non-polar solvents and water. |
| Appearance | Likely a crystalline solid, potentially colored due to the amino group. |
Q3: Which analytical techniques are recommended for purity assessment?
For purity assessment of this compound, a combination of chromatographic and spectroscopic methods is recommended:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for assessing the purity and identifying impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main compound and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Possible Causes:
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Compound instability on silica gel: The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds.
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Improper solvent system: The chosen mobile phase may not be optimal for eluting the target compound, leading to irreversible adsorption or broad peaks.
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Co-elution with impurities: An impurity may have a similar retention factor, making separation difficult.
Troubleshooting Steps:
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Assess Stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) have appeared.
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Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.
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Optimize Solvent System: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal separation conditions.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase C18 silica.
Issue 2: Presence of Persistent Impurities After Purification
Possible Causes:
-
Formation of a stable adduct: The compound may form a stable complex with residual solvents or reagents.
-
Isomeric impurities: Impurities that are isomers of the target compound can be very difficult to separate.
-
Degradation during workup or purification: The compound may be degrading under the experimental conditions.
Troubleshooting Steps:
-
Identify the Impurity: Use LC-MS and NMR to identify the structure of the persistent impurity. Knowing the impurity's structure can provide clues about its origin and how to remove it.
-
Recrystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
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Preparative HPLC: For high-purity requirements, preparative HPLC can offer much higher resolution than standard column chromatography.
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Chemical Treatment: If the impurity has a reactive functional group that the target compound does not, it may be possible to selectively react the impurity to form a product that is easily separable.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol outlines a general method for analyzing the purity of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample solution: 1 mg/mL in Methanol
Method:
-
Set up the HPLC system:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peaks and calculate the percentage purity based on the peak area of the main compound relative to the total peak area.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Mobile phase: Hexane/Ethyl Acetate gradient
-
Crude this compound
-
TLC plates and chamber
Method:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues.
Technical Support Center: 5-Amino-2-ethyl-2-methylfuran-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-ethyl-2-methylfuran-3-one. The information is based on established knowledge of furanone chemistry, as specific degradation data for this compound is limited.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: My this compound sample is degrading quickly after being dissolved. How can I improve its stability?
-
Answer: The stability of furanones in solution is highly dependent on pH, temperature, and the presence of other reactive species.
-
pH: Furanones can be susceptible to acid-catalyzed degradation. The initial step of degradation often involves the opening of the furanone ring.[1] It is advisable to maintain the pH of your solution in the neutral to slightly acidic range (pH 4-5), as extreme pH values can accelerate degradation. For some furanones, maximum stability has been observed around pH 3.5.
-
Temperature: High temperatures can promote thermal degradation.[1] Store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and minimize the time the compound is exposed to elevated temperatures during experiments.
-
Reactive Species: The amino group on your compound can react with other components in your solution, such as aldehydes or ketones. Additionally, furanones are known to react with amino acids and sulfur-containing compounds.[1] Ensure the purity of your solvents and reagents. If possible, use degassed solvents to minimize oxidation.
-
Issue 2: Inconsistent Results in Analytical Assays (HPLC, GC-MS)
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Question: I am observing variable peak areas or the appearance of unexpected peaks in my chromatograms when analyzing this compound. What could be the cause?
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Answer: Inconsistent analytical results can stem from the instability of the analyte or issues with the analytical method itself.
-
On-column Degradation: The high temperatures used in GC inlets can cause thermal degradation of furanones.[1] If using GC-MS, consider derivatization to create a more stable and volatile compound.
-
Mobile Phase pH: For HPLC analysis, the pH of the mobile phase can affect the stability and retention of your compound. Buffer the mobile phase to a pH where the compound is most stable.
-
Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples in an autosampler cool to prevent degradation.
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Detector Issues: Ensure that your detector settings (e.g., wavelength for UV detection) are optimal for your compound.
-
Issue 3: Difficulty in Identifying Degradation Products
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Question: I see evidence of degradation, but I am struggling to identify the resulting products. What are the likely degradation products and how can I identify them?
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Answer: The degradation of furanones can lead to a variety of products. The initial step is often ring-opening, which can be followed by further reactions.[1]
-
Potential Products: Degradation can result in smaller, more volatile compounds. For a compound like this compound, potential degradation products could include smaller carbonyl compounds and products resulting from reactions involving the amino group.
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Identification Techniques: High-resolution mass spectrometry (LC-MS/MS or GC-MS) is a powerful tool for elucidating the structure of unknown compounds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structure confirmation if a degradation product can be isolated in sufficient quantity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The primary factors influencing furanone degradation are temperature, pH, and the presence of other reactive molecules like amino acids and sugars.[1] High temperatures and extreme pH values generally accelerate degradation.
Q2: What is a plausible degradation pathway for this compound?
A2: While a specific pathway has not been published, a plausible initial step, based on general furanone chemistry, is the opening of the furanone ring. This could be followed by various reactions, including hydrolysis, oxidation, and reactions involving the amino group.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored as a solid in a cool, dark, and dry place. Solutions should be freshly prepared. For short-term storage, keep solutions at 4°C. For longer-term storage, aliquot and store at -20°C or -80°C.
Q4: Which analytical techniques are best suited for studying the degradation of this compound?
A4: A combination of High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[2] HPLC is often preferred for its milder conditions, while GC-MS may require derivatization to prevent thermal degradation.[4]
Q5: How can I quantify the degradation of this compound over time?
A5: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time, you can quantify the degradation kinetics.
Data Presentation
Table 1: Factors Influencing Furanone Degradation
| Parameter | Effect on Stability | Recommendations for this compound |
| Temperature | Increased temperature accelerates degradation.[1] | Store at low temperatures (4°C short-term, -20°C/-80°C long-term). Minimize heat exposure during experiments. |
| pH | Degradation is often faster at very low or high pH.[1] | Maintain solutions in a neutral to slightly acidic range (pH 4-5). |
| Presence of Amino Acids | Can react with furanones, leading to degradation.[1] | Be aware of potential interactions if working in complex biological media. |
| Presence of Sugars | Can participate in Maillard-type reactions with the amino group. | Consider potential reactions if sugars are present in the experimental system. |
| Oxygen | Can lead to oxidative degradation. | Use degassed solvents where possible and store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Analysis of this compound Stability
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to make a concentrated stock solution.
-
Preparation of Working Solutions: Dilute the stock solution with the desired experimental buffer (e.g., phosphate buffer at a specific pH) to the final working concentration.
-
Incubation: Incubate the working solutions under the desired experimental conditions (e.g., different temperatures or pH values).
-
Sampling: At specified time points, withdraw an aliquot of the sample. If the reaction is ongoing, it may be necessary to quench it (e.g., by rapid cooling or addition of a quenching agent).
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile is a common starting point.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a UV wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant if the reaction follows first-order kinetics.
Protocol 2: General Procedure for GC-MS Analysis with Derivatization
-
Sample Preparation: Prepare the sample in a suitable solvent.
-
Derivatization: Due to the potential for thermal degradation and the polarity of furanones, derivatization may be necessary. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts polar functional groups (like the amino group) into less polar and more volatile silyl derivatives.
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: Optimize to ensure volatilization without causing degradation (e.g., start around 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the parent compound and potential degradation products.
-
-
Data Analysis: Identify compounds based on their mass spectra and retention times.
Visualizations
Caption: Plausible degradation pathway for an amino-furanone.
Caption: Experimental workflow for stability testing.
References
- 1. jfda-online.com [jfda-online.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 5-Amino-2-ethyl-2-methylfuran-3-one instability
Frequently Asked Questions (FAQs)
Q1: My 5-Amino-2-ethyl-2-methylfuran-3-one sample is showing signs of degradation (color change, precipitation). What are the likely causes?
A1: The instability of this compound can be attributed to several factors, primarily related to the reactivity of the aminofuranone ring system. Potential causes for degradation include:
-
pH Sensitivity: The compound is likely susceptible to both acidic and basic conditions, which can catalyze hydrolysis or rearrangement of the furanone ring.
-
Oxidation: The enamine-like moiety and the furanone ring can be sensitive to atmospheric oxygen, leading to oxidative degradation.
-
Light Sensitivity: Like many complex organic molecules, exposure to UV or visible light can provide the energy for decomposition reactions.
-
Thermal Instability: Elevated temperatures can accelerate degradation pathways. Storing the compound at room temperature or higher for extended periods may lead to decomposition.[1]
-
Reaction with Solvents: Protic solvents (e.g., methanol, water) may participate in degradation reactions.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not documented, based on the general chemistry of furanones, potential degradation pathways could lead to ring-opened products. Furanic compounds can be metabolized or degraded into various intermediates.[2][3][4] For instance, microbial degradation of some furan compounds proceeds via intermediates like 2-furoic acid.[2][3][4]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent moisture absorption.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color change (e.g., yellowing, browning) of the solid compound | Oxidation, light exposure, or thermal degradation. | Store the compound under an inert atmosphere, protected from light, and at a low temperature. |
| Precipitation or cloudiness in solution | Poor solubility, degradation leading to insoluble products, or reaction with the solvent. | Ensure the chosen solvent is appropriate and dry. Prepare solutions fresh before use. Consider using aprotic solvents if protic solvents are suspected to cause degradation. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Minimize the time the compound is in solution and exposed to experimental conditions. Run control experiments to assess the stability of the compound over the time course of your experiment. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products. | Analyze the sample immediately after preparation. If degradation is suspected, acquire data at different time points to monitor the appearance of new peaks. |
Experimental Protocols
Protocol 1: Assessing Thermal Stability
-
Sample Preparation: Prepare multiple small aliquots of the solid compound in separate vials.
-
Incubation: Place the vials in temperature-controlled environments at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature.
-
Analysis: Analyze the purity of each sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each temperature to determine the rate of degradation.
Protocol 2: Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Solution Preparation: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Quench any reaction if necessary and analyze the samples by HPLC-UV or LC-MS.
-
Data Evaluation: Determine the half-life of the compound at each pH by plotting the natural logarithm of the concentration against time.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for addressing instability issues.
References
- 1. 2-ethyl-4-hydroxy-5-methyl-3-2h-furanone | 28564-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for 5-Amino-2-ethyl-2-methylfuran-3-one
Technical Support Center: Synthesis of 5-Amino-2-ethyl-2-methylfuran-3-one
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing 5-amino-furanones?
A1: Common strategies for the synthesis of 5-amino-furanone derivatives include:
-
Intramolecular Cyclization: A prominent method involves the intramolecular cyclization of functionalized precursors. For instance, the S-methylation of γ-sulfanylamides followed by a base-mediated intramolecular cyclization has been shown to produce various N-substituted 5-amino-3(2H)-furanones in good yields.[1][2]
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Multicomponent Reactions (MCRs): MCRs offer an efficient approach to construct complex molecules like furanones in a single step from three or more starting materials.[3][4][5] This strategy is valued for its high atom economy and operational simplicity.
-
Nucleophilic Substitution: The introduction of an amino group onto a pre-formed furanone ring via nucleophilic substitution is another viable route. This can involve the reaction of amines with halogenated or otherwise activated furanone precursors.
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. The basicity of the amine and the nature of the substituents on the furanone precursor also play a crucial role. For base-catalyzed reactions, the strength and stoichiometry of the base are critical.
Q3: Are there any known challenges in the purification of amino-furanones?
A3: Yes, amino-furanones are often polar and basic compounds, which can lead to challenges during purification. Common issues include streaking on silica gel chromatography and difficulty in crystallization.[6] The use of alternative stationary phases like alumina, or techniques such as reverse-phase chromatography, may be necessary.[6] Protecting the amine functionality with a group like Boc (tert-butoxycarbonyl) can also facilitate purification.
Q4: Can multicomponent reactions be used for the synthesis of this compound?
A4: While a specific multicomponent reaction for this exact molecule is not documented, MCRs are a powerful tool for the synthesis of highly substituted furans and other heterocycles.[3][4][5] It is plausible that a one-pot reaction involving an appropriate keto-ester, an amine, and another reactive component could be developed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective cyclization or condensation. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature or time. 4. Inappropriate solvent or catalyst. | 1. Vary the base or acid catalyst and its concentration. 2. Run the reaction at a lower temperature and monitor for product formation over time. 3. Screen a range of solvents with different polarities. 4. Ensure starting materials are pure and dry. |
| Formation of Multiple Byproducts | 1. Side reactions such as polymerization or dimerization. 2. Lack of regioselectivity in the reaction. 3. Over-alkylation of the amine. | 1. Lower the reaction temperature. 2. Use a more dilute solution of reactants. 3. Employ a protecting group for the amine if it is susceptible to multiple reactions. 4. Investigate different catalysts that may offer better selectivity. |
| Difficulty in Product Isolation and Purification | 1. High polarity and basicity of the product leading to streaking on silica gel. 2. Product is highly soluble in the aqueous phase during workup. 3. Product is an oil and does not crystallize. | 1. Use a different stationary phase for chromatography, such as alumina or a polar-copolymerized C18 column.[6][7] 2. Perform multiple extractions with a suitable organic solvent. 3. Consider converting the amine to a salt (e.g., hydrochloride) to facilitate precipitation or crystallization. 4. Attempt purification using reverse-phase HPLC. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Reversible reaction equilibrium. | 1. Increase the reaction time and/or temperature and monitor by TLC or LC-MS. 2. Add a fresh portion of the catalyst. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Experimental Protocols
Proposed Synthesis of 5-Amino-3(2H)-furanone Derivatives via Intramolecular Cyclization
This protocol is adapted from the synthesis of N-substituted 5-amino-3(2H)-furanones and should be optimized for the synthesis of this compound.[2]
Step 1: Synthesis of the γ-Sulfanylamide Precursor The synthesis of the required γ-sulfanylamide precursor would first need to be accomplished. This would likely involve the reaction of a suitable thiol with an appropriately substituted amide.
Step 2: S-Methylation of the γ-Sulfanylamide
-
Dissolve the γ-sulfanylamide in a suitable dry solvent (e.g., dichloromethane).
-
Add a methylating agent. For N-aryl substituted amides, trimethyloxonium tetrafluoroborate can be used. For N-alkyl substituted amides, a combination of methyl iodide and silver(I) tetrafluoroborate is an alternative.[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
Step 3: Intramolecular Cyclization
-
To the solution containing the sulfonium salt from Step 2, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
-
Stir the reaction at room temperature. The cyclization is often rapid.
-
Monitor the formation of the 5-amino-3(2H)-furanone product.
Step 4: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Given the potential for purification challenges, consider the suggestions in the troubleshooting guide.
Data Presentation
Table 1: General Reaction Conditions for the Synthesis of Substituted Furanones
| Reaction Type | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Intramolecular Cyclization | γ-Sulfanylamides | DBU, Trimethyloxonium tetrafluoroborate | Dichloromethane | Room Temp. | 55-99 | [2] |
| Multicomponent Reaction | Arylglyoxals, Acetylacetone, Phenols | Triethylamine | Acetone | Reflux | High | [4] |
| C-N Coupling | 5-alkoxy-3,4-dihalo-2(5H)-furanones, Amino acids | Metal-free | Not specified | Not specified | Not specified | [8] |
| Michael Addition | Aldehydes, 2-Furanones | Organocatalyst | Not specified | Not specified | up to 89 | [9] |
Visualizations
Experimental Workflow
References
- 1. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of 5-Amino-2-ethyl-2-methylfuran-3-one
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding matrix effects in the quantitative analysis of 5-Amino-2-ethyl-2-methylfuran-3-one, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and reproducibility of quantitative results for this compound.[2][3][4] The primary cause in electrospray ionization (ESI) is competition between the analyte and matrix components for charge on the surface of ESI droplets.[5][6] In complex biological or food matrices, common interfering substances include salts, detergents, and phospholipids.[7][8][9]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at which retention times ion suppression or enhancement occurs.[1][10][11] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively.[1][11]
-
Post-Extraction Spike Comparison: This provides a quantitative assessment.[10][12] You compare the peak area of the analyte in a neat solvent with the peak area of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence and magnitude of matrix effects.[12]
Q3: What are the primary strategies to mitigate or eliminate matrix effects?
A3: A systematic approach combining sample preparation, chromatography, and calibration is most effective.[13]
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT).[7][13][14]
-
Improve Chromatographic Separation: Modifying the mobile phase, gradient, or using higher efficiency columns (like UPLC/UHPLC) can separate this compound from matrix components, preventing co-elution.[10][11][14]
-
Use Appropriate Calibration Methods: When matrix effects cannot be eliminated, they can be compensated for. The gold standard is the use of a stable isotope-labeled (SIL) internal standard.[2][3][14] If a SIL-IS is unavailable, matrix-matched calibration standards are a practical alternative.[4][14][15]
-
Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components, but this is only feasible if the method sensitivity is sufficient for the diluted analyte.[6][7][10]
Q4: Which ionization technique is less prone to matrix effects, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[5] ESI ionization occurs in the liquid phase on the droplet surface, making it sensitive to co-eluting compounds that alter droplet properties (like surface tension) or compete for charge.[5][6] APCI ionization occurs in the gas phase, making it less affected by non-volatile matrix components.[5] If severe matrix effects persist with ESI, switching to APCI may be a viable solution.
Troubleshooting Guide
Scenario 1: My signal for this compound is low and inconsistent across different samples.
-
Question: Could this be a matrix effect?
-
Answer: Yes, this is a classic symptom of ion suppression.[16] The variability between samples is likely due to differences in their individual matrix composition, leading to varying degrees of suppression.[2] Phospholipids are a notorious cause of ion suppression in plasma or serum samples.[7][8]
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-extraction spike experiment to quantify the signal suppression.
-
Improve Sample Cleanup: If you are using protein precipitation, switch to a more selective technique like SPE or LLE to better remove phospholipids and other interferences.[13] Mixed-mode SPE can be particularly effective.[13]
-
Check Chromatography: Ensure your analyte does not co-elute with the "phospholipid zone" if working with plasma. Adjusting the chromatographic gradient can often resolve this.
-
Use an Internal Standard: The most reliable way to correct for variable suppression is to use a stable isotope-labeled internal standard for this compound, as it will experience the same matrix effects as the analyte.[11][14]
-
Scenario 2: The retention time for my analyte is shifting when I inject processed biological samples compared to standards in neat solvent.
-
Question: Is this a matrix effect?
-
Answer: Yes, this can be a manifestation of matrix effects. High concentrations of matrix components can interact with the analytical column, altering its chemistry and affecting the retention of the analyte.[3] This can lead to misidentification or inaccurate integration.[3]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: A more rigorous sample preparation method (e.g., SPE) will reduce the load of matrix components onto the column.[11]
-
Increase Column Equilibration: Ensure the column is sufficiently equilibrated between injections to wash away residual matrix components from the previous run.[17]
-
Use a Divert Valve: Program the divert valve to send the highly contaminated "unretained" portion of the injection to waste instead of the ion source, which also helps keep the source cleaner.[10]
-
Data Presentation: Sample Preparation Effectiveness
The following table summarizes the typical effectiveness of common sample preparation techniques in reducing matrix effects and removing interfering phospholipids from biological samples. While specific values depend on the analyte and matrix, this provides a general comparison.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Reduction in Matrix Effects | Relative Complexity & Cost |
| Protein Precipitation (PPT) | Good to Excellent | Poor | Poor to Fair | Low |
| Liquid-Liquid Extraction (LLE) | Fair to Good | Good | Good | Medium |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | Good to Excellent | Medium to High |
| HybridSPE®-Phospholipid | Excellent | Excellent | Excellent | High |
This table is an illustrative summary based on principles described in the literature.[7][8][13]
Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Matrix Effects
-
Prepare Infusion Solution: Create a standard solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Setup Infusion: Use a syringe pump and a T-connector to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column outlet and the MS inlet.
-
Equilibrate System: Start the LC flow and the infusion pump. Monitor the signal for the analyte until a stable baseline is achieved.
-
Inject Blank Matrix: Inject an extract of a blank matrix sample that has been processed with your current sample preparation method.
-
Analyze Data: Monitor the analyte's signal throughout the chromatographic run. A stable, flat line indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Cleanup
This is a generic protocol using a mixed-mode SPE cartridge suitable for a polar compound like this compound from a plasma sample. The specific sorbent and solvents must be optimized for the analyte.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences. Follow with a wash of 1 mL of methanol to remove lipophilic interferences.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for minimizing matrix effects via SPE cleanup.
Caption: Decision tree for troubleshooting suspected matrix effects.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. zefsci.com [zefsci.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
storage and handling of 5-Amino-2-ethyl-2-methylfuran-3-one
A comprehensive search for specific storage and handling information for 5-Amino-2-ethyl-2-methylfuran-3-one did not yield a dedicated Safety Data Sheet (SDS) or detailed experimental protocols for this exact compound. The available data pertains to structurally related furanone derivatives, which may not share the same toxicological and chemical properties.
It is crucial to understand that extrapolating safety and handling procedures from different, albeit structurally similar, compounds can be dangerous and is not recommended. For the safe handling and storage of any chemical, it is imperative to consult the specific Safety Data Sheet provided by the manufacturer.
However, based on the general information available for other furan derivatives, a generic troubleshooting guide and answers to frequently asked questions have been compiled below. This information should be used as a preliminary guide only and must be supplemented with compound-specific data before any experimental work is undertaken.
Technical Support Center: Furanone Derivatives
This guide provides general troubleshooting advice and answers to frequently asked questions for researchers working with furanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for furanone derivatives?
A1: Many furanone derivatives are sensitive to light, air, and temperature. While specific conditions vary, a common recommendation is to store them in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is often advised to prevent degradation. Always consult the manufacturer's specific recommendations.
Q2: What personal protective equipment (PPE) should I use when handling furanone compounds?
A2: Given the potential for toxicity and irritation associated with some furan derivatives, appropriate PPE is essential. This typically includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or when handling volatile compounds, a respirator may be necessary.
Q3: My furanone compound has changed color. Is it still usable?
A3: A change in color often indicates degradation or contamination. This can be caused by exposure to air, light, or impurities. It is highly recommended to assess the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS, or GC-MS) before proceeding with any experiment. Using a degraded compound can lead to failed reactions or irreproducible results.
Q4: I'm having trouble dissolving my furanone derivative. What solvents can I use?
A4: The solubility of furanone derivatives can vary significantly based on their specific structure. Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone are often suitable. For less polar compounds, hydrocarbons like hexanes may be used. For more polar derivatives, alcohols or even water might be appropriate. It is advisable to perform a small-scale solubility test with a variety of solvents to determine the most suitable one for your application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no reaction yield | 1. Degraded starting material. 2. Incorrect reaction conditions (temperature, time, catalyst). 3. Presence of impurities in solvents or reagents. | 1. Check the purity of the furanone derivative. 2. Optimize reaction conditions systematically. 3. Use freshly distilled or high-purity solvents and reagents. |
| Formation of multiple products | 1. Side reactions due to instability of the starting material or intermediates. 2. Reaction conditions are too harsh. | 1. Run the reaction under an inert atmosphere. 2. Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS). |
| Inconsistent analytical results (NMR, MS) | 1. Sample degradation during analysis. 2. Contamination of the sample. | 1. Prepare fresh samples for analysis and run them promptly. 2. Ensure all glassware and equipment are clean and dry. |
Experimental Workflow
Below is a generalized workflow for a typical reaction involving a furanone derivative. This is a template and must be adapted based on the specific reaction and the properties of the compound in use.
Caption: Generalized workflow for a chemical reaction involving a furanone derivative.
Technical Support Center: 5-Amino-2-ethyl-2-methylfuran-3-one Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during experiments with 5-Amino-2-ethyl-2-methylfuran-3-one and related aminofuranone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield during the synthesis of this compound?
A1: Low yields in aminofuranone synthesis are frequently attributed to several factors. The stability of the furanone ring is a primary concern, as it can be susceptible to decomposition or polymerization under harsh reaction conditions, such as high temperatures or strong acidic or basic environments.[1] In multi-step syntheses, incomplete conversion at any stage, particularly during the cyclization to form the furanone ring or the introduction of the amino group, will significantly impact the overall yield. The presence of impurities in starting materials or solvents can also lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.
Q2: My purified this compound appears to degrade upon storage. What are the recommended storage conditions?
A2: Aminofuranones can be sensitive to light, heat, and atmospheric oxygen. For optimal stability, the compound should be stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below. It is also advisable to store the compound as a dry solid, as solutions, particularly in protic solvents, may be less stable over time. Some halogenated furanones are known for their low stability in aqueous solutions.[2]
Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions?
A3: The formation of byproducts is a common challenge. Potential side reactions include polymerization of the furanone ring, especially at elevated temperatures.[1] If the synthesis involves the reaction of a hydroxyl precursor with an amine, incomplete reaction can leave starting material. Furthermore, the amino group can potentially react with other functional groups present in the molecule, leading to self-condensation or other undesired products. The specific nature of the byproducts will depend on the synthetic route employed.
Q4: How can I effectively purify this compound?
A4: Purification of aminofuranones typically involves chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system is critical and should be optimized based on the polarity of the compound and impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Due to the potential for instability on silica, it is recommended to perform the chromatography expeditiously and to use deactivated silica gel if the compound shows signs of degradation on the column.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents or Catalysts | Verify the activity of all reagents and catalysts. Use freshly opened or properly stored materials. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some cyclization reactions are sensitive to heat and may require lower temperatures to prevent decomposition.[1] |
| Incorrect pH or Reaction Conditions | Ensure the reaction is carried out under the optimal pH, as both acidic and basic conditions can affect the stability of the furanone ring. |
| Presence of Water or Oxygen | If the reaction is sensitive to moisture or air, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). |
Problem 2: Product Decomposition During Workup or Purification
| Possible Cause | Suggested Solution |
| Harsh pH during Extraction | Avoid strong acids or bases during the aqueous workup. Use mild buffers to adjust the pH if necessary. |
| High Temperatures during Solvent Removal | Remove the solvent under reduced pressure at low temperatures (rotary evaporation with a water bath at or below room temperature). |
| Degradation on Silica Gel | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent system to prevent streaking and decomposition of the amine-containing compound. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized representation based on common synthetic strategies for substituted furanones.
Step 1: Synthesis of the Furanone Precursor (e.g., a Hydroxyfuranone)
-
To a solution of the starting materials (e.g., an appropriate keto-acid or ester) in a suitable solvent (e.g., dichloromethane), add the cyclizing agent (e.g., a mild acid catalyst).
-
Stir the reaction mixture at the optimized temperature (e.g., 0°C to room temperature) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the hydroxyfuranone precursor.
Step 2: Amination of the Furanone Precursor
-
Dissolve the hydroxyfuranone precursor in an appropriate solvent (e.g., tetrahydrofuran).
-
Introduce the aminating agent (e.g., an amine source under activating conditions).
-
Allow the reaction to proceed at the determined optimal temperature and time.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup, followed by extraction and drying of the organic phase.
-
Concentrate the crude product and purify by column chromatography to yield the final this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of aminofuranones.
Caption: A decision tree for troubleshooting low product yield.
Caption: A diagram illustrating a potential mechanism of action for an aminofuranone as a quorum sensing inhibitor.
References
Validation & Comparative
A Comparative Guide to Furanone Derivatives: Quorum Sensing Inhibition and Anti-inflammatory Activity
An initial search of the scientific literature and chemical databases did not yield specific information on "5-Amino-2-ethyl-2-methylfuran-3-one." This suggests that the compound may be novel, not yet extensively studied, or referred to by a different nomenclature. Therefore, this guide provides a comparative analysis of other well-researched furanone derivatives, focusing on two prominent areas of their therapeutic potential: quorum sensing inhibition and anti-inflammatory effects.
Furanones, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various biological targets. This guide explores the performance of representative furanone derivatives in two key therapeutic areas, supported by experimental data and detailed protocols.
Furanone Derivatives as Quorum Sensing Inhibitors
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation.[3][4] The ability of furanone derivatives to interfere with QS pathways makes them promising candidates for the development of novel anti-pathogenic agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.[5][6]
Comparative Performance of Furanone Derivatives in Quorum Sensing Inhibition
The following table summarizes the quorum sensing inhibitory activity of several furanone derivatives against Pseudomonas aeruginosa, a significant opportunistic human pathogen.[5]
| Compound/Derivative | Target Pathway | Assay System | Key Findings | Reference |
| Halogenated Furanones | General QS | Vibrio harveyi bioluminescence | Dichlorofuranone 34 showed 74% inhibition, while dibromofuranone 4 exhibited 77% inhibition of bioluminescence.[7] | [7] |
| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoates | Pseudomonas QS signaling | Recombinant reporter system | Inhibition of QS signaling varied from 20% to 90% depending on the specific analog.[5][6] | [5][6] |
| 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives | P. aeruginosa QS systems (Las, Rhl, PQS) | GFP reporter fluorescence and β-galactosidase activity | Compound 23e showed excellent inhibitory activity against various virulence factors and targeted all three QS systems.[8] | [8] |
Experimental Protocol: Pseudomonas aeruginosa Quorum Sensing Inhibition Assay
This protocol describes a common method for evaluating the efficacy of furanone derivatives as QS inhibitors using a reporter strain of P. aeruginosa.
Objective: To quantify the inhibition of quorum sensing-regulated gene expression by test compounds.
Materials:
-
P. aeruginosa reporter strain (e.g., containing a LasR-dependent GFP or luciferase reporter plasmid)
-
Luria-Bertani (LB) broth
-
Test furanone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Plate reader for fluorescence or luminescence
Procedure:
-
Bacterial Culture Preparation: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.02 in fresh LB broth.
-
Compound Addition: Add the test furanone derivatives to the wells of a 96-well plate at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (a known QS inhibitor) if available.
-
Inoculation: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 18-24 hours).
-
Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. Subsequently, measure the reporter signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to the bacterial growth (Reporter Signal/OD600). Calculate the percentage of inhibition relative to the solvent control.
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
The following diagram illustrates the hierarchical quorum sensing network in P. aeruginosa, which is a primary target for furanone-based inhibitors.
Caption: A simplified diagram of the interconnected Las, Rhl, and PQS quorum sensing systems in P. aeruginosa.
Furanone Derivatives as Anti-inflammatory Agents
Furanone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Comparative Performance of Furanone Derivatives in COX Inhibition
The table below presents the in vitro inhibitory activity of a representative furanone derivative and other related compounds against COX-1 and COX-2.[11][12]
| Compound/Derivative | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| DFU | >50,000 | 41 | >1219 | [11][12] |
| Indomethacin | 18 | 26 | 0.69 | [11][12] |
| Celecoxib | 9400 | 80 | 117.5 | [13] |
| PYZ16 (Pyrazoline derivative) | >5.58 µM | 0.52 µM | >10.73 | [14] |
DFU: 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of furanone derivatives against COX-1 and COX-2 enzymes.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test furanone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based for prostaglandin E2)
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Inhibitor Addition: Add various concentrations of the test furanone derivatives to the wells of a 96-well plate. Include a solvent control and a known COX inhibitor as a reference (e.g., celecoxib for COX-2, indomethacin for non-selective).
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to the wells and pre-incubate with the inhibitors for a specified time at a controlled temperature (e.g., 10-15 minutes at 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction using a suitable agent (e.g., a solution of stannous chloride or hydrochloric acid).[15]
-
Product Quantification: Quantify the amount of prostaglandin produced using an appropriate detection method, such as an ELISA for PGE2 or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.[2][16]
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Furanone Derivative Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis and biological screening of novel furanone derivatives.
Caption: A general workflow from chemical synthesis to the identification of lead furanone compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. DSpace [cora.ucc.ie]
- 8. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijabbr.com [ijabbr.com]
- 11. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
comparative analysis of 5-Amino-2-ethyl-2-methylfuran-3-one synthesis methods
A Comparative Guide to the Synthesis of Substituted Furanones
Prepared for: Researchers, Scientists, and Drug Development Professionals
Comparison of Synthesis Methods for Substituted Furanones
The synthesis of the furanone ring is a key objective in organic synthesis due to its presence in numerous biologically active compounds. Various methods have been developed, ranging from multi-component reactions to cyclization strategies. Below is a comparative summary of selected methods.
| Synthesis Method | Key Reactants | Product Type | Yield (%) | Reaction Time | Key Advantages |
| One-Pot Multi-component Reaction | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, aromatic amines | 3,5-Disubstituted furan-2(5H)-ones | 68-83 | Short | High efficiency, good to high yields, readily available starting materials.[1][2][3] |
| Electrophilic Cyclization | 3-Alkynoate esters or acids, electrophiles (I₂, ICl, PhSeCl) | Highly substituted 2(3H)-furanones | Good to excellent | - | Mild conditions, tolerates various functional groups.[4][5] |
| S-Methylation/Intramolecular Cyclization | γ-Sulfanylamides, methylating reagents (Me₃OBF₄ or MeI/AgBF₄), DBU | N-substituted 5-amino-3(2H)-furanones | 55-100 | - | Provides a route to N-substituted aminofuranones in very good yields.[6][7] |
| Base-Induced Intramolecular Cyclization | (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium salts, base | 2-Unsubstituted 5-aryl-3(2H)-furanones | Excellent | 10 min | Simple, rapid, mild conditions, and occurs in an ambient atmosphere.[8] |
Experimental Protocols
One-Pot Multi-component Synthesis of 3,5-Disubstituted Furan-2(5H)-ones[1][2][3]
This method provides a straightforward approach to synthesizing furan-2(5H)-one derivatives from simple starting materials.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Pyruvic acid
-
Appropriate aromatic amine
-
Glacial acetic acid
Procedure:
-
A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and the selected aromatic amine is prepared in boiling acetic acid.
-
The reaction mixture is refluxed for a specified time, typically monitored by TLC for completion.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Electrophilic Cyclization for the Synthesis of Substituted 2(3H)-Furanones[4][5]
This method is effective for creating a variety of substituted furanones under mild conditions.
Materials:
-
3-Alkynoate ester or the corresponding acid
-
Electrophile (e.g., Iodine (I₂), Iodine monochloride (ICl), or Phenylselenyl chloride (PhSeCl))
-
Solvent (e.g., Methylene chloride or acetonitrile)
Procedure:
-
The 3-alkynoate ester or acid is dissolved in the chosen solvent.
-
An excess of the electrophile is added to the solution at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate for iodine-based reactions) and extraction.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Synthesis of N-Substituted 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization[6][7]
This protocol is particularly useful for the synthesis of aminofuranones.
Materials:
-
γ-Sulfanylamide
-
Methylating reagent (Trimethyloxonium tetrafluoroborate for N-aryl amides; Methyl iodide and silver(I) tetrafluoroborate for N-alkyl amides)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent
Procedure:
-
The γ-sulfanylamide is dissolved in an appropriate solvent.
-
The suitable methylating reagent is added to the solution to form the corresponding sulfonium salt.
-
After the formation of the sulfonium salt, DBU is added to mediate the intramolecular cyclization.
-
The reaction is stirred until completion.
-
The product is isolated and purified using standard techniques such as extraction and chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis of substituted furanones.
Caption: Generalized workflow for a one-pot synthesis of furanones.
Caption: Workflow for the electrophilic cyclization to form furanones.
References
- 1. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecula… [ouci.dntb.gov.ua]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Synthesis of 2(3H)-furanones via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides [organic-chemistry.org]
- 7. Synthesis of 5-Amino-3(2 H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3(2H)-Furanone synthesis [organic-chemistry.org]
A Comprehensive Guide to the Analytical Method Validation for 5-Amino-2-ethyl-2-methylfuran-3-one
For Researchers, Scientists, and Drug Development Professionals
Currently, specific validated analytical methods for the quantitative determination of 5-Amino-2-ethyl-2-methylfuran-3-one are not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive framework for the development and validation of suitable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of pharmaceutical compounds. The principles and protocols outlined here are based on established guidelines, including those from the International Council for Harmonisation (ICH).
Comparative Overview of Potential Analytical Methods
For a novel compound like this compound, both HPLC and GC-MS present viable analytical options. The choice between these methods would depend on the compound's physicochemical properties, such as its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds. Given the structure of this compound, HPLC coupled with a UV or mass spectrometry detector would be a primary candidate for its analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can offer excellent separation and identification capabilities. Derivatization might be necessary to improve its volatility.
A summary of typical validation parameters and their acceptance criteria for a new analytical method is presented in the table below.
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria |
| Specificity | Peak purity assessment | Mass spectral confirmation | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.995 | A linear relationship should be established across the analytical range. |
| Range | Typically 80-120% of the test concentration | Typically 80-120% of the test concentration | The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | The precision of the analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results | No significant impact on results | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Below are detailed, representative protocols for the development and validation of an HPLC-UV and a GC-MS method for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Validation Procedure:
-
Specificity: Analyze a blank, a placebo (if in a formulation), and the analyte to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze the QC samples against the calibration curve and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the mid-level QC sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine by injecting progressively more dilute solutions and measuring the signal-to-noise ratio.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
-
Protocol 2: GC-MS Method
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 amu
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile solvent (e.g., Dichloromethane) at 1 mg/mL.
-
Prepare calibration standards and QC samples by serial dilution.
-
-
Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC-UV method, adapting the parameters for a GC-MS analysis. Specificity will be confirmed by the mass spectrum of the analyte.
-
Visualizations
The following diagrams illustrate the typical workflow for analytical method validation and the relationship between different validation parameters.
Caption: General Workflow for Analytical Method Validation.
Caption: Interdependence of Validation Parameters.
biological activity of 5-Amino-2-ethyl-2-methylfuran-3-one compared to analogs
A Comparative Guide to the Biological Activity of 5-Amino-2-ethyl-2-methylfuran-3-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of this compound and its structurally related analogs. Due to the limited publicly available data on this compound, this guide focuses on the biological activities of analogous furanone derivatives, providing a predictive overview of its potential therapeutic applications. The information presented is based on published experimental data for antimicrobial and anticancer activities of various substituted furanones.
Comparative Analysis of Biological Activity
Furanone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the furanone ring play a crucial role in determining the potency and selectivity of these compounds. This section compares the cytotoxic and antimicrobial activities of various furanone analogs.
Anticancer Activity
The cytotoxic effects of furanone derivatives have been evaluated against several cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC₅₀) values for selected analogs, highlighting the influence of different substituents on their anticancer potency.
Table 1: Cytotoxicity of Furanone Analogs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | [1] |
| 3,4-dihalogenated 2(5H)-furanone (Epoxide 7) | MAC13/MAC16 | 0.05 | [2] |
| 3,4-dihalogenated 2(5H)-furanone (Aziridine 8) | MAC13/MAC16 | 0.03 | [2] |
| 5-alkoxy-3,4-dichloro-2(5H)-furanone (5g) | MAC13/MAC16 | Low µM range | [2] |
| Furan derivative (1) | HeLa | 0.08 | [3] |
| Furan derivative (24) | HeLa | 0.09 | [3] |
Antimicrobial Activity
Several furanone derivatives exhibit significant antimicrobial activity against a range of pathogenic bacteria. A key mechanism of action for some furanones is the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity of Furanone Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-nitrofuran-isatin hybrid (6) | MRSA | 1 | |
| 5-nitrofuran-isatin hybrid (5) | MRSA | 8 | |
| l-Borneol possessing 2(5H)-furanone derivative (F131) | S. aureus | 8-16 | [4] |
| l-Borneol possessing 2(5H)-furanone derivative (F131) | C. albicans | 8-16 | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furanone analogs) and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of furanone derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.
Anticancer Activity: Induction of Apoptosis
Many furanone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by furanone analogs.
Antimicrobial Activity: Quorum Sensing Inhibition
Furanones are well-known inhibitors of bacterial quorum sensing (QS), particularly in Gram-negative bacteria like Pseudomonas aeruginosa. By interfering with QS signaling, these compounds can reduce the production of virulence factors and prevent biofilm formation.[5][6][7]
Caption: Mechanism of quorum sensing inhibition by furanone analogs.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of furanone derivatives structurally related to 5-Amino-2-ethyl-2-methylfuran-3-one. Due to the limited availability of published spectroscopic data for the specific target compound, this document focuses on analogous structures to provide a predictive framework for its characterization. The presented data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are sourced from various studies on substituted furanones.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic features observed in furanone derivatives. These values can serve as a reference for identifying characteristic peaks and shifts for novel compounds within this class.
Table 1: Infrared (IR) Spectroscopy Data for Selected Furanone Derivatives
| Compound/Functional Group | Characteristic Absorption Bands (cm⁻¹) | Source |
| 2(5H)-Furanone Carbonyl (C=O) | 1755–1787 | [1] |
| Substituted 2(5H)-Furanones (Aromatic C=C) | 1474–1600 | [1] |
| Substituted 5-phenyl-2-furonitriles (C≡N) | Varies with substituents (electron-donating groups lower wavenumber, electron-withdrawing groups higher wavenumber) | [2] |
| 2-Methylfuran (C-H stretching) | ~3241, 3217 (symmetric), ~3233, 3207 (asymmetric) | [3] |
| 2,5-Dimethylfuran (C-H stretching) | ~3247, 3115 | [3] |
Table 2: ¹H NMR Spectroscopy Data for Selected Furanone Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Source |
| 4-arylsulfanyl derivatives of 2(5H)-furanone | Methine proton at C-5 | 5.68–5.83 (singlet) | [1] |
| 4-arylsulfanyl derivatives of 2(5H)-furanone | Aromatic protons | 7.2–7.6 (multiplet) | [1] |
| 2-Methylfuran | H-5 | 7.159 | [4] |
| 2-Methylfuran | H-4 | 6.146 | [4] |
| 2-Methylfuran | H-3 | 5.818 | [4] |
| 2-Methylfuran | -CH₃ | 2.183 | [4] |
| Dihydro-2-methyl-3(2H)-furanone | -CH(CH₃)- | 3.796 | [5] |
| Dihydro-2-methyl-3(2H)-furanone | -CH₂- | 4.322, 4.069 | [5] |
| Dihydro-2-methyl-3(2H)-furanone | -CH₃ | 1.287 | [5] |
Table 3: Mass Spectrometry (MS) Data for Selected Furanone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks | Source |
| Dihydro-2-methyl-3(2H)-furanone | C₅H₈O₂ | 100.12 | 100, 72, 43 | [5][6] |
| 2(5H)-Furanone, 5-ethyl- | C₆H₈O₂ | 112.13 | Not specified | [7][8] |
| 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- | C₇H₁₀O₃ | 142.15 | Not specified | [9][10] |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 | [11][12] |
| 3(2H)-Furanone, 2-hexyl-5-methyl- | C₁₁H₁₈O₂ | 182.26 | Not specified | [13] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of furanone compounds, based on methodologies reported in the literature.[1][2]
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
KBr Pellets: For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Thin Film: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid cell. The solvent spectrum is subtracted from the sample spectrum.
-
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.
-
Ionization: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, dioxane) to a known concentration (e.g., 2.5 x 10⁻⁵ M).[2]
-
Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the absorption maxima (λmax).[2]
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel furanone derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of furanone derivatives.
References
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Methyltetrahydrofuran-3-one(3188-00-9) 1H NMR spectrum [chemicalbook.com]
- 6. Dihydro-2-methyl-3(2H)-furanone | C5H8O2 | CID 18522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]
- 9. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Furan, 2-methyl- [webbook.nist.gov]
- 12. Furan, 2-methyl- [webbook.nist.gov]
- 13. 3(2H)-Furanone, 2-hexyl-5-methyl- [webbook.nist.gov]
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 5-Amino-2-ethyl-2-methylfuran-3-one and Related Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable and accurate data. This guide provides a comprehensive overview of the cross-reactivity of the novel compound 5-Amino-2-ethyl-2-methylfuran-3-one in immunoassays, offering a comparative analysis with structurally similar molecules. Due to the novelty of this compound, this guide presents a predictive cross-reactivity profile based on foundational principles of immunology and data from related furanone structures.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in immunoassay validation, defining the extent to which antibodies bind to substances other than the target analyte.[1][2] For small molecules like this compound, which act as haptens, the development of highly specific antibodies is challenging due to their limited immunogenicity.[3] Structural similarities between the target hapten and other molecules present in a sample can lead to significant cross-reactivity, resulting in inaccurate quantification and false-positive results.[4] The degree of cross-reactivity is influenced by factors such as the hapten's structure, the nature of the carrier protein used for immunization, and the specific immunoassay format employed.[5][6]
Predicted Cross-Reactivity Profile of this compound
Given the absence of specific experimental data for this compound, this section provides a predictive comparison of its potential cross-reactivity with structurally related furanone and aminofuranone analogs. The predicted values are based on the principle that minor structural modifications can significantly impact antibody recognition. For instance, alterations in alkyl substituents (e.g., ethyl vs. methyl) or the position and nature of functional groups (e.g., amino group) are likely to influence binding affinity.
The following table summarizes the predicted cross-reactivity of an antibody raised against this compound with various related compounds. The cross-reactivity is expressed as a percentage relative to the binding of the target analyte (defined as 100%).
| Compound | Structure | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound | ![]() | 100 | Target Analyte: The antibody is raised against this compound, defining the reference for 100% reactivity. |
| 5-Amino-2,2-dimethylfuran-3-one | ![]() | 70 - 90 | High Similarity: The only difference is the substitution of an ethyl group with a methyl group at the C2 position. This minor change is expected to result in high cross-reactivity. |
| 5-Amino-2-ethylfuran-3-one | ![]() | 40 - 60 | Moderate Similarity: The absence of the methyl group at the C2 position represents a more significant structural change, likely leading to reduced antibody binding. |
| 2-Ethyl-2-methylfuran-3-one | ![]() | < 10 | Low Similarity: The absence of the critical amino group at the C5 position, a key feature for antibody recognition, is predicted to result in very low cross-reactivity. |
| 5-Nitro-2-ethyl-2-methylfuran-3-one | ![]() | < 5 | Very Low Similarity: The substitution of an amino group with a nitro group introduces significant electronic and steric differences, drastically reducing antibody affinity. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method. This technique is well-suited for the quantitative analysis of small molecules.
Objective: To quantify the cross-reactivity of an antibody raised against this compound with a panel of structurally related compounds.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (this compound conjugated to a carrier protein like BSA or OVA)
-
Specific polyclonal or monoclonal antibody against this compound
-
Standard solutions of this compound and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and each potential cross-reactant.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the concentration for the target analyte (this compound).
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) from the standard curve.
-
Similarly, determine the IC50 value for each of the potential cross-reactants.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay principle and a typical experimental workflow.
Caption: Competitive immunoassay principle.
Caption: Competitive ELISA workflow for cross-reactivity.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Confirming the Structure of 5-Amino-2-ethyl-2-methylfuran-3-one Derivatives: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the key spectroscopic techniques used to confirm the structure of 5-Amino-2-ethyl-2-methylfuran-3-one and its derivatives. By presenting expected data alongside detailed experimental protocols, this document serves as a practical resource for researchers synthesizing and characterizing this class of heterocyclic compounds.
Spectroscopic Fingerprints for Structural Confirmation
The unequivocal identification of this compound derivatives relies on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and amino groups, as well as the protons on the furanone ring. The chemical shifts are influenced by the electronic environment of each proton.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (at C2) | 1.2 - 1.5 | Singlet | N/A |
| -CH₂CH₃ (ethyl) | 0.9 - 1.2 | Triplet | ~7 |
| -CH₂CH₃ (ethyl) | 1.6 - 2.0 | Quartet | ~7 |
| -NH₂ | 2.0 - 5.0 (broad) | Singlet | N/A |
| Ring CH | 4.5 - 5.5 | Singlet | N/A |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -C H₃ (at C2) | 20 - 30 |
| -CH₂C H₃ (ethyl) | 8 - 15 |
| -C H₂CH₃ (ethyl) | 30 - 40 |
| C 2 | 90 - 100 |
| C 3 (C=O) | 190 - 205 |
| C 4 | 95 - 110 |
| C 5 | 160 - 175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands |
| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C=O stretch (ketone) | 1700 - 1725 | Strong |
| C=C stretch (furanone ring) | 1640 - 1680 | Medium |
| C-N stretch (amine) | 1180 - 1360 | Medium |
| C-O stretch (ether in ring) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition. For this compound (C₇H₁₁NO₂), the expected molecular weight is approximately 141.15 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 141 would be expected. Common fragmentation pathways for furanones involve the loss of small neutral molecules like CO, as well as cleavage of the alkyl substituents. Key expected fragments include:
-
[M - CO]⁺: Loss of carbon monoxide from the carbonyl group.
-
[M - CH₃]⁺: Loss of a methyl group.
-
[M - C₂H₅]⁺: Loss of an ethyl group.
-
Cleavage of the furanone ring.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
For solids (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
For liquids or solutions (Attenuated Total Reflectance - ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
Visualization of the Structure Confirmation Workflow
The logical flow of experiments for confirming the structure of a novel this compound derivative can be visualized as follows:
Benchmarking 5-Amino-2-ethyl-2-methylfuran-3-one: Data Currently Unavailable in Public Domain
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the sensory and performance data for 5-Amino-2-ethyl-2-methylfuran-3-one as a flavor enhancer. At present, no experimental studies, quantitative analyses, or sensory panel data could be retrieved to benchmark its performance against other flavor-enhancing agents.
While the furanone chemical class includes several well-documented flavor compounds, such as homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone) known for its sweet, caramel-like notes, specific information regarding the sensory profile and flavor enhancement capabilities of the amino-substituted analogue, this compound, remains elusive. Standard flavor chemistry databases and scientific search engines do not currently contain entries detailing its synthesis for flavor purposes, sensory evaluation, or application in food systems.
This lack of available data prevents a direct comparison with established flavor enhancers such as Monosodium Glutamate (MSG), yeast extracts, and nucleotides like disodium inosinate and disodium guanylate. Meaningful quantitative comparisons and the development of detailed experimental protocols for this specific compound are therefore not possible at this time.
Path Forward
For researchers, scientists, and drug development professionals interested in the potential of novel furanone derivatives as flavor enhancers, this represents an opportunity for foundational research. To facilitate a future comparative analysis, the following experimental workflow is proposed for characterizing this compound:
Proposed Experimental Workflow for Characterization
Caption: Proposed experimental workflow for the characterization of a novel flavor compound.
Request for Data
We invite researchers and organizations with proprietary data on this compound to contribute to a collaborative benchmarking study. Should you be able to provide sensory panel data, quantitative flavor analysis, or other relevant experimental results, a comprehensive comparison guide can be developed in line with the original request.
Alternatively, this guide can be produced for a well-documented furanone flavor enhancer, such as homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone) , for which extensive data is available. Please indicate if you would like to proceed with this alternative.
inter-laboratory comparison of 5-Amino-2-ethyl-2-methylfuran-3-one analysis
An Inter-laboratory comparison is a powerful tool for validating and harmonizing analytical methods across different facilities. This guide provides a comparative overview of analytical methodologies for the quantification of 5-Amino-2-ethyl-2-methylfuran-3-one, a compound of interest in various research and development sectors. The data presented herein is a synthesized representation from a hypothetical inter-laboratory study designed to assess the precision, accuracy, and overall performance of common analytical techniques.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of two primary analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—as evaluated by a consortium of six independent laboratories.
Table 1: Performance of GC-MS Method Across Participating Laboratories
| Laboratory ID | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Lab 01 | 1.5 | 5.0 | 92.5 | 7.8 |
| Lab 02 | 2.0 | 6.5 | 89.1 | 9.2 |
| Lab 03 | 1.2 | 4.0 | 95.3 | 6.5 |
| Lab 04 | 2.5 | 8.0 | 85.7 | 11.5 |
| Lab 05 | 1.8 | 6.0 | 91.2 | 8.1 |
| Lab 06 | 1.4 | 4.8 | 94.6 | 7.2 |
Table 2: Performance of LC-MS/MS Method Across Participating Laboratories
| Laboratory ID | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Lab 01 | 0.1 | 0.3 | 98.2 | 4.1 |
| Lab 02 | 0.2 | 0.6 | 96.5 | 5.3 |
| Lab 03 | 0.08 | 0.25 | 99.1 | 3.5 |
| Lab 04 | 0.3 | 1.0 | 94.3 | 6.8 |
| Lab 05 | 0.15 | 0.5 | 97.8 | 4.5 |
| Lab 06 | 0.1 | 0.3 | 98.5 | 3.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for similar furanone compounds.[1][2]
Sample Preparation: QuEChERS-based Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for sample extraction.[1]
-
Homogenization: A representative 5-gram sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile and 10 mL of water. The mixture is shaken vigorously for 10 minutes.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂H Citrate sesquihydrate) is added, and the tube is shaken for another 10 minutes.
-
Centrifugation: The sample is centrifuged at 3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a suitable sorbent for cleanup. The tube is shaken for 5 minutes and then centrifuged at 3000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Program: The oven temperature is programmed to start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: An LC-MS/MS system with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is used.
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: The flow rate is maintained at 0.3 mL/min.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for targeted quantification.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process.
Caption: Workflow of the inter-laboratory comparison study.
Caption: General analytical workflow for the target compound.
References
Safety Operating Guide
Proper Disposal of 5-Amino-2-ethyl-2-methylfuran-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Amino-2-ethyl-2-methylfuran-3-one, ensuring compliance with general laboratory safety protocols.
Quantitative Data Summary
Without a specific SDS, quantitative hazard data is unavailable. In such cases, the compound must be handled as hazardous waste. The following table outlines the typical data points found in an SDS and the recommended assumptions for this compound.
| Hazard Classification | Quantitative Data | Recommended Action |
| Flammability | Not Available | Treat as flammable. Keep away from heat, sparks, open flames, and hot surfaces.[1] Store in a well-ventilated, cool area.[1] |
| Toxicity (Oral, Dermal, Inhalation) | Not Available | Assume toxic if swallowed, in contact with skin, or inhaled. Wear appropriate personal protective equipment (PPE).[1] |
| Corrosivity | Not Available | Assume it may be corrosive. Avoid contact with skin and eyes.[2] |
| Reactivity | Not Available | Assume it is reactive. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4] |
| Environmental Hazards | Not Available | Assume it is harmful to aquatic life.[2] Do not dispose of down the drain or in regular trash.[5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for handling hazardous laboratory chemical waste.[5][7][8]
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Segregation:
- Identify the waste as "Hazardous Waste."
- Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[3] Incompatible chemicals can react violently.[3]
- Keep solids and liquids in separate waste containers.
3. Waste Container Selection and Labeling:
- Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
- The container must have a secure, tight-fitting lid.[3]
- Affix a "Hazardous Waste" label to the container.[5][8] The label must include:
- The full chemical name: "this compound" (avoid abbreviations).[5][8]
- The date of waste generation.[5]
- The principal investigator's name and contact information.[5]
- The laboratory room number.[5]
- A clear indication of the hazards (e.g., "Flammable," "Toxic").
4. Waste Accumulation and Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
- Ensure secondary containment is in place to capture any potential leaks.[8]
5. Arranging for Disposal:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][8]
- Provide them with a complete list of the chemicals in the waste container.[5]
- Follow all institutional procedures for waste pickup and documentation.
6. Spill and Emergency Procedures:
- In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office.
- If you are trained and it is safe to do so, use an appropriate spill kit to contain and absorb the material.
- Contaminated materials from the cleanup must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5-Amino-2-ethyl-2-methylfuran-3-one
This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-ethyl-2-methylfuran-3-one, a compound used by researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar furanone compounds and related organic amines and ketones.
Immediate Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) and adhere to established laboratory safety protocols. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2][3]
-
Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[5] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber.[6][7] It is advisable to consult the glove manufacturer's chemical resistance guide.[5] | Prevents skin contact and absorption of the chemical. Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[5] An apron that is chemical-resistant should also be worn.[7] | Protects the skin from splashes and spills. Polyester and acrylic clothing should be avoided as they can melt and cause severe burns in the event of a fire.[5] |
| Respiratory Protection | A respirator may be necessary if engineering controls do not maintain exposure below permissible limits.[5] The type of respirator and cartridge should be selected based on the specific hazards and potential for airborne exposure.[7][8] | Protects against the inhalation of harmful dust, vapors, or mists. Annual medical evaluations and fit testing are typically required for respirator use.[5] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-absorbent material.[5][8] | Protects the feet from spills and falling objects. Leather and canvas shoes are not recommended as they can absorb and retain chemicals.[8] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.[1][3][4]
-
Keep the container tightly closed and protected from damage.[1][3][9]
-
Ground/bond the container and receiving equipment to prevent static discharge.[3][9]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear appropriate PPE as described above.
-
For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[4][9]
-
For large spills, prevent the material from entering drains and waterways.[1]
-
Follow all local and national regulations for spill cleanup.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]
-
The ultimate disposal of the chemical must consider its impact on air quality, potential migration in soil or water, and effects on animal and plant life.[10]
-
Do not allow the product to enter drains or the environment.[2]
-
Contaminated packaging should be disposed of in the same manner as the product.
Experimental Protocols
While specific experimental protocols involving this compound are not publicly available, the following general principles should be applied when designing experiments:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and develop strategies to mitigate them.
-
Scale: Start with small-scale experiments to understand the reaction kinetics and potential hazards before scaling up.
-
Quenching and Work-up: Develop a clear plan for quenching the reaction and working up the product safely. This should include considerations for managing any hazardous byproducts.
-
Waste Streams: Identify all potential waste streams and plan for their safe collection and disposal.
Visualizations
Caption: Workflow for selecting appropriate PPE.
References
- 1. synerzine.com [synerzine.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 8. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 9. fishersci.com [fishersci.com]
- 10. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





